5-Methylcytosine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-amino-5-methyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSASMSXMSNRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58366-64-6 (mono-hydrochloride) | |
| Record name | 5-Methylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50203948 | |
| Record name | 5-Methylcytosine | |
| Source | EPA DSSTox | |
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Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
34.5 mg/mL | |
| Record name | 5-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-01-8 | |
| Record name | 5-Methylcytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylcytosine | |
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| Record name | 5-Methylcytosine | |
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| Record name | 5-methylcytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.236 | |
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| Record name | 5-METHYLCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R795CQT4H | |
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| Record name | 5-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | 5-Methylcytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Functions and Regulatory Roles of 5 Methylcytosine
Transcriptional Regulation and Gene Expression Modulation
In DNA, 5mC is a fundamental epigenetic modification that significantly impacts gene transcription. Its influence varies depending on its location within the gene structure, particularly in relation to promoter regions and gene bodies. nih.govnih.gov
Promoter Region 5-Methylcytosine and Gene Silencing (e.g., CpG Islands)
Methylation of cytosines in promoter regions, especially within CpG islands (CGIs), is strongly associated with transcriptional repression and gene silencing. epigenie.comencyclopedia.pubnih.govtaylorandfrancis.com CGIs are DNA regions typically at least 200 bp long with a GC content greater than 50% and an observed-to-expected CpG ratio exceeding 0.6. epigenie.compnas.org Approximately 70% of gene promoters contain a CpG island. nih.gov In somatic cells, promoter regions of coding genes are usually unmethylated, facilitating an open chromatin state and accessibility for transcription factors. nih.gov Conversely, hypermethylation of CGIs in promoter regions is a well-established mechanism for stable, long-term transcriptional silencing, playing vital roles in processes such as genomic imprinting and X-chromosome inactivation. epigenie.comnih.govpnas.org The causal link between DNA methylation and gene silencing is complex and can involve the recruitment of repressive chromatin modifiers. nih.gov
Gene Body this compound and Transcriptional Outcomes
While promoter methylation is generally associated with repression, the presence of 5mC within the gene body (the transcribed region of a gene) is often positively correlated with gene expression. nih.govpnas.org Studies have shown that 5mC in gene bodies is associated with active transcription. nih.gov The exact mechanisms by which gene body methylation influences transcription are still being investigated, but it may be involved in regulating transcriptional elongation, preventing aberrant transcription initiation within the gene body, or influencing alternative splicing. nih.govresearchgate.net
Influence of this compound on Transcription Factor Binding
DNA methylation can influence transcription factor (TF) binding through both direct and indirect mechanisms. epigenie.comnih.govtaylorandfrancis.com Direct interference occurs when the presence of a methyl group on a cytosine within a TF binding site physically blocks the binding of the transcription factor. epigenie.comnih.govtaylorandfrancis.com Indirectly, 5mC can recruit methyl-CpG-binding domain (MBD) proteins, such as MeCP2, which in turn recruit other proteins that modify chromatin structure and repress transcription. epigenie.comnih.govresearchgate.net While some transcription factors are sensitive to methylation at their binding sites, others may not be affected or can even be preferentially bound by methylated DNA in specific contexts. portlandpress.com
Post-Transcriptional Regulation via RNA this compound
Beyond its role in DNA, this compound is also a prevalent modification in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and non-coding RNAs. oup.comfrontiersin.orgcsic.esoup.com RNA 5mC (m5C) modification is a crucial epitranscriptomic mark that influences gene expression at the post-transcriptional level. frontiersin.orgcsic.esnih.gov This modification is dynamically regulated by "writer" (methyltransferase), "eraser" (demethylase), and "reader" (binding protein) proteins. oup.comfrontiersin.orgaging-us.com
Regulation of Messenger RNA Stability
m5C modification has been shown to play a role in regulating mRNA stability. oup.comaging-us.comelifesciences.orgnih.govijbs.comnih.gov Specific m5C "reader" proteins, such as YBX1, can bind to m5C-modified mRNAs and recruit other factors that influence mRNA degradation or stabilization. elifesciences.orgnih.govijbs.comtandfonline.com For instance, YBX1 has been shown to stabilize certain mRNAs, contributing to various biological processes and disease development. nih.govijbs.com
Control of Messenger RNA Nuclear Export
m5C modification is also involved in controlling the nuclear export of mRNA. oup.comelifesciences.orgnih.govnih.govpnas.org The m5C reader protein ALYREF (Aly/REF export factor) has been identified as a key player in this process. oup.comelifesciences.orgnih.govtandfonline.comnih.gov ALYREF can recognize and bind to m5C sites in mRNA, facilitating their transport from the nucleus to the cytoplasm. oup.comelifesciences.orgnih.govtandfonline.comnih.gov This regulated export is essential for proper gene expression and cellular function. elifesciences.orgpnas.org
Here is a table summarizing some of the key proteins involved in RNA m5C modification and their roles:
| Protein Family/Name | Role in m5C Modification | Function | Reference(s) |
| NSUN Family (NSUN1-7) | "Writer" (Methyltransferase) | Catalyzes m5C formation in various RNAs | frontiersin.orgnih.govaging-us.com |
| TRDMT1 (DNMT2) | "Writer" (Methyltransferase) | Catalyzes m5C formation in tRNAs and microRNAs | frontiersin.orgnih.govfrontiersin.org |
| TET Family (TET1-3) | "Eraser" (Demethylase) | Oxidizes 5mC to 5hmC (in RNA) | aging-us.comnih.gov |
| ALKBH1 | "Eraser" (Demethylase) | Involved in demethylation (in RNA) | aging-us.comfrontiersin.org |
| ALYREF | "Reader" (Binding Protein) | Mediates mRNA nuclear export | oup.comelifesciences.orgnih.govtandfonline.comnih.gov |
| YBX1 | "Reader" (Binding Protein) | Regulates mRNA stability and translation | nih.govelifesciences.orgnih.govijbs.comtandfonline.comfrontiersin.org |
| RAD52 | "Reader" (Binding Protein) | Involved in DNA damage repair, binds m5C RNA | frontiersin.orgfrontiersin.org |
| SRSF2 | "Reader" (Binding Protein) | Influences RNA splicing, binds m5C RNA | frontiersin.orgnih.gov |
| FMRP | "Reader" (Binding Protein) | Binds m5C RNA | frontiersin.org |
| YBX2 | "Reader" (Binding Protein) | Binds m5C RNA | frontiersin.orgijbs.com |
Modulation of Protein Translation Efficiency
This compound modification in RNA, specifically messenger RNA (mRNA) and transfer RNA (tRNA), has been implicated in modulating protein translation efficiency. In tRNA, m5C modifications, often found in the variable regions and anticodon loops, are crucial for stabilizing tRNA secondary structure and regulating codon identification and aminoacylation, which in turn impacts translation accuracy and efficiency. oup.comoup.com Studies have shown that m5C in tRNA can enhance the translation efficiency of specific codons. embopress.orgwellcomeopenresearch.org For instance, in Caenorhabditis elegans, m5C loss impacts the decoding of certain leucine (B10760876) and proline codons, leading to reduced translation efficiency, particularly under heat stress conditions. embopress.org
In mRNA, the impact of m5C on translation efficiency appears to be dependent on the location of the modification. While some studies suggest a negative correlation between m5C abundance in the coding sequence (CDS) and translation efficiency, modifications in the 3' untranslated region (UTR) may positively correlate with translation efficiency. nih.gov Proteins like YBX1 have been identified to recognize m5C-modified mRNA, potentially influencing their stability and translation. nih.gov
Impact on Alternative Splicing
This compound, particularly in the context of DNA methylation, has been linked to the regulation of alternative splicing. Intragenic DNA methylation can influence the binding of regulatory proteins, such as CTCF, which in turn affects the rate of RNA polymerase II elongation and consequently alternative splicing outcomes. nih.govembopress.orgucla.edu Studies on the human CD45 gene, for example, have shown that intragenic 5mC can lead to the eviction of CTCF, promoting exon exclusion, while oxidized forms of 5mC, like 5-hydroxymethylcytosine (B124674) (5hmC) and 5-carboxylcytosine (5caC), are associated with alternative exon inclusion by facilitating CTCF association. nih.govembopress.org This highlights a dynamic interplay between 5mC, its oxidized derivatives, and DNA-binding proteins in regulating alternative splicing.
Biogenesis and Function of Non-coding RNAs (e.g., tRNAs, rRNAs, miRNAs, eRNAs)
This compound is a prevalent modification in various non-coding RNAs (ncRNAs), including tRNAs, ribosomal RNAs (rRNAs), microRNAs (miRNAs), and enhancer RNAs (eRNAs). oup.commagtechjournal.comnih.gov In tRNAs, m5C contributes to their stability, structure, and function in protein synthesis. oup.comoup.comnih.govmagtechjournal.com Ribosomal RNAs also contain m5C modifications, which are important for ribosome assembly and the structural stability of the rRNA-tRNA-mRNA complex. magtechjournal.comtandfonline.comcsic.es For example, NSUN1 methylates specific cytosine residues in human 28S rRNA and is involved in ribosome biogenesis. oup.comoup.com While less abundant than in tRNAs and rRNAs, m5C has also been detected in other ncRNAs like miRNAs and eRNAs, suggesting potential roles in their biogenesis and function, although these are less well-characterized. oup.commagtechjournal.comnih.gov
Chromatin Structure and Dynamics Modulation
DNA methylation, primarily occurring as this compound at CpG dinucleotides in mammals, is a key epigenetic mark that significantly influences chromatin structure and dynamics. nih.govnih.govresearchgate.netmdpi.com
Association with Heterochromatin Formation and Repressive Chromatin States
High levels of DNA methylation, particularly in CpG-rich regions, are strongly associated with the formation of heterochromatin and transcriptionally repressive chromatin states. nih.govbiologists.comresearchgate.netbio-rad.com Methylated DNA can recruit methyl-CpG-binding proteins (MBD proteins), which in turn interact with corepressor complexes, including histone deacetylases (HDACs) and chromatin remodeling complexes. nih.govactivemotif.com These interactions lead to chromatin condensation and reduced accessibility of the DNA to transcription factors, resulting in gene silencing. bio-rad.comnih.govactivemotif.com Repetitive genomic regions and transcriptionally silent genes are often found in highly condensed heterochromatin marked by high DNA methylation levels and repressive histone modifications like H3K9me3, H3K27me3, and H4K20me3. nih.govresearchgate.net
Influence on Nucleosome Positioning and Stability
DNA methylation can influence nucleosome positioning and stability. While the direct impact of 5mC on chromatin structure is still being investigated, studies suggest that methylation can alter the mechanical properties of DNA, potentially affecting its wrapping around histones. researchgate.netbiorxiv.orgnih.gov Molecular dynamics simulations have indicated that methylation can induce changes in DNA geometry, leading to altered interactions with the histone octamer and affecting nucleosome stability. biorxiv.orgplos.org The position of methylated CpG sites within the nucleosome can differentially impact stability, with major groove methylations being potentially better tolerated than minor groove methylations. plos.org Furthermore, some studies suggest that DNA methylation patterns, even in linker regions, can contribute to nucleosome positioning. researchgate.net
Interplay with Histone Modifications in Chromatin Remodeling
The interplay between DNA methylation and histone modifications is crucial for dynamic chromatin remodeling and gene regulation. oup.comnih.govbio-rad.comnih.govcenmed.commdpi.comfrontiersin.org DNA methylation can influence the deposition and recognition of specific histone modifications, and vice versa. nih.govbiologists.combio-rad.com For instance, DNA methylation can lead to the recruitment of enzymes that methylate histones, reinforcing repressive chromatin states. bio-rad.com Conversely, some histone modifications can influence DNA methylation patterns. This intricate crosstalk between DNA methylation and histone modifications, along with the action of chromatin remodeling complexes, collectively determines the accessibility of the genome and regulates gene expression. mdpi.comnih.govmdpi.com Proteins like UHRF1 act as mediators, linking histone modifications and DNA methylation to ensure the maintenance of methylation patterns during DNA replication. frontiersin.org
Impact on Chromatin Accessibility and Configuration
DNA methylation, particularly 5mC, significantly influences chromatin structure and accessibility. The presence of 5mC, especially in CpG islands located near gene promoters, is generally associated with transcriptional repression and a condensed chromatin state. epigenie.comgenomeme.ca This can occur through several mechanisms, including directly interfering with the binding of transcription factors that require unmethylated DNA motifs for recognition. frontiersin.orgepigenie.com Additionally, 5mC can recruit methyl-CpG binding domain (MBD) proteins, such as MeCP2, MBD1, MBD2, and MBD4, which in turn recruit protein complexes that promote chromatin condensation and transcriptional silencing. epigenie.comnih.govneb.comtandfonline.com
Conversely, the oxidation product 5hmC is often associated with active gene transcription and a more open chromatin configuration. mdpi.comfrontiersin.org While 5mC tends to be enriched in heterochromatin, which is associated with gene silencing, 5hmC is highly enriched in euchromatin, particularly in regions of actively transcribed genes. mdpi.com Studies suggest that 5hmC can influence chromatin structure by reducing the binding affinity of proteins like MeCP2 compared to 5mC. nih.govtandfonline.comportlandpress.com This reduced affinity may facilitate a more relaxed chromatin state, increasing DNA accessibility for transcription factors and the transcriptional machinery. frontiersin.orgtandfonline.comportlandpress.com The dynamic changes in the 5mC/5hmC ratio throughout the cell cycle may also influence chromatin organization and gene transcription, particularly in the G1 phase, which is considered a key window for cell fate determination. nih.gov
Developmental Programming and Cell Fate Determination
This compound plays a pivotal role in developmental programming and the intricate processes of cell fate determination. The establishment and maintenance of specific DNA methylation patterns are essential for orchestrating the precise changes in gene expression that define different cell types and tissues during development. epigenie.commdpi.complos.orgdiagenode.com
Roles in Embryonic Development and Zygotic Reprogramming
DNA methylation undergoes dramatic and dynamic changes during embryonic development, including waves of reprogramming that are critical for establishing pluripotency and lineage specification. frontiersin.orgnih.govnih.govoup.comfrontiersin.orgtermedia.pl Following fertilization, the paternal and maternal genomes undergo significant epigenetic remodeling. nih.govoup.comfrontiersin.org The paternal genome is rapidly and actively demethylated, partly through the action of TET enzymes oxidizing 5mC to 5hmC. nih.govoup.comfrontiersin.org The maternal genome, while initially protected from rapid demethylation, also undergoes changes. frontiersin.org This reprogramming is crucial for erasing parental epigenetic marks and establishing a state of totipotency in the zygote. frontiersin.orgnih.gov
De novo DNA methyltransferases, such as DNMT3A and DNMT3B, are responsible for establishing new methylation patterns during embryonic development. frontiersin.orgmdpi.com DNMT3B is particularly active in early embryos, while DNMT3A plays a significant role in later embryonic development and cell differentiation. frontiersin.org The maintenance of these established methylation patterns through cell divisions is primarily carried out by DNMT1. frontiersin.org The precise coordination of de novo methylation, maintenance methylation, and active demethylation by TET enzymes is essential for the successful progression of embryogenesis and the proper activation of the zygotic genome. frontiersin.orgfrontiersin.org Abnormalities in this epigenetic reprogramming can lead to developmental defects. frontiersin.org
Regulation of Cellular Pluripotency and Differentiation Processes
5mC is a key regulator of cellular pluripotency and the subsequent processes of differentiation. Pluripotent stem cells, such as embryonic stem cells (ESCs), exhibit unique DNA methylation landscapes, including significant levels of non-CpG methylation (mCH). frontiersin.org While CpG methylation in promoter regions is typically associated with gene silencing, the role of mCH in pluripotency is still being investigated. frontiersin.orgepigenie.com
During differentiation, significant changes in DNA methylation patterns occur, contributing to the silencing of pluripotency-associated genes and the activation of lineage-specific genes. epigenie.commdpi.com The dynamic turnover of 5mC, mediated by the balance between DNMTs and TET enzymes, is crucial for these cell fate transitions. frontiersin.orgnih.govnih.gov TET enzymes, particularly TET1 and TET2, are highly expressed in ESCs and play roles in maintaining pluripotency while also being involved in the demethylation of regulatory regions associated with developmental pathways during differentiation. frontiersin.orgportlandpress.comnih.gov The conversion of 5mC to 5hmC at specific loci can lead to changes in chromatin structure and accessibility, facilitating the binding of transcription factors that drive differentiation. portlandpress.comtermedia.pl Resetting DNA methylation profiles is also an important aspect of induced pluripotency, where somatic cells are reprogrammed into a pluripotent state. termedia.pl
Contributions to Organogenesis and Tissue-Specific Gene Expression
The establishment of tissue-specific gene expression patterns, a hallmark of organogenesis, is heavily influenced by DNA methylation. epigenie.comfrontiersin.orgingentaconnect.com While housekeeping genes often have unmethylated CpG islands at their promoters, allowing for constitutive expression, the methylation of CpG islands in the promoters of tissue-specific genes is a common mechanism for their silencing in inappropriate cell types. frontiersin.orgepigenie.com
The landscape of 5mC and its oxidized derivative, 5hmC, exhibits tissue-specific patterns. mdpi.comfrontiersin.orgneb.comnih.govplos.org Studies have shown that 5hmC is particularly enriched in gene bodies and can positively correlate with gene expression levels in a tissue-specific manner. mdpi.comneb.comnih.govplos.org Tissue-specific differentially-hydroxymethylated regions (tsDhMRs) have been identified, which are thought to regulate the expression of nearby genes involved in tissue-specific functions. nih.gov These regions are often enriched with binding sites for tissue-specific transcription factors, suggesting a coordinated effort between epigenetic modifications and transcription factors in establishing tissue identity. nih.govplos.org The dynamic changes in 5mC levels throughout embryonic development also show a clear dependence on the developmental stage and can be tissue-specific. ingentaconnect.com
Significance in Neurodevelopmental Processes
This compound and its derivatives are of particular significance in neurodevelopment. The brain exhibits high levels of 5hmC, and both 5mC and 5hmC play crucial roles in regulating gene expression during neuronal development and function. mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.net
DNA methylation is essential for proper neurogenesis in both developing and adult brains. frontiersin.orgnih.gov The levels of 5hmC increase during neuronal differentiation and are associated with genes critical for neuronal function. mdpi.comfrontiersin.orgfrontiersin.org TET enzymes, which generate 5hmC from 5mC, are dynamically expressed during embryonic and adult neurogenesis and are required for various aspects of neural progenitor cell biology and neuronal activity. frontiersin.orgresearchgate.net The specific patterns of 5hmC acquired during development are considered critical for normal neurodevelopment and the function of the adult brain. frontiersin.orgnih.gov Dysregulation of 5mC and 5hmC patterns has been implicated in neurodevelopmental disorders such as schizophrenia and other neurological conditions. mdpi.comfrontiersin.orgnih.govfrontiersin.org
Genome Stability and Integrity Maintenance
This compound also contributes to maintaining genome stability and integrity. DNA methylation plays a role in silencing transposable elements and repetitive DNA sequences, which if active, can lead to genomic instability through insertions and rearrangements. epigenie.comfrontiersin.org Approximately 60% of the human genome consists of repetitive DNA, much of which is kept inactive partly through DNA methylation. epigenie.com
While DNA methylation is generally associated with stability, the processes of methylation and demethylation are dynamic and involve complex enzymatic pathways. frontiersin.orgmdpi.comfrontiersin.orgnih.gov The maintenance of existing methylation patterns during DNA replication by DNMT1 is crucial for epigenetic inheritance and preventing the loss of methylation marks that could impact genome stability. frontiersin.orgfrontiersin.orgnih.gov Furthermore, components of the DNA methylation machinery, such as the methyl-CpG binding protein MED1 (also known as MBD4), have been shown to possess glycosylase activity involved in base excision repair, particularly at CpG sites. pnas.org This suggests a direct link between DNA methylation and DNA repair pathways that help maintain genome integrity. pnas.orgnih.gov Defects in DNA methylation or its mediators can contribute to genome instability, which is often observed in various human diseases, including cancer. frontiersin.orgfrontiersin.orgijbs.com The dynamic nature of 5mC and its oxidized forms, and their involvement in both silencing potentially disruptive elements and interacting with DNA repair mechanisms, highlights the multifaceted role of this modification in safeguarding the genome. frontiersin.orgnih.gov
Suppression of Transposable Elements and Repetitive Sequences
One of the well-established functions of DNA methylation, particularly 5mC, is the transcriptional silencing of transposable elements (TEs) and repetitive sequences in many organisms. bmbreports.orgmdpi.comnih.gov These elements constitute a significant portion of eukaryotic genomes and their uncontrolled activity can lead to genomic instability. bmbreports.orgnih.gov DNA methylation acts as a host defense mechanism to suppress the proliferation and detrimental consequences of TEs. nih.gov This epigenetic suppression contributes not only to silencing transcription but also to the formation of heterochromatic regions of the genome. mdpi.com Studies have shown that DNA methyltransferase I (DNMT1)-dependent DNA methylation is enriched at certain retrotransposons, and the methylation dynamics of human TEs are linked to their repression. bmbreports.org
Involvement in DNA Repair Pathways and Mechanisms
This compound is involved in DNA repair pathways, particularly in the context of active DNA demethylation. The removal of 5mC can occur through processes that utilize components of DNA repair machinery. The ten-eleven translocation (TET) family of enzymes oxidizes 5mC to 5-hydroxymethylcytosine (5hmC), which can be further oxidized to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). frontiersin.orgfrontiersin.orgnih.govoup.com These oxidized forms can then be converted back to unmodified cytosine through the action of Thymine (B56734) DNA Glycosylase (TDG) and the base excision repair (BER) pathway. frontiersin.orgfrontiersin.orgnih.gov BER is a crucial DNA repair pathway that normally handles damaged and mispaired bases and is also required for active DNA demethylation. pnas.orgmdpi.com In plants, DNA glycosylases like DEMETER (DME) initiate BER by excising 5mC, allowing for its replacement with unmethylated cytosine. pnas.org Deamination of 5mC to thymine can also occur, resulting in a G:T mismatch that can be recognized and repaired by mismatch repair (MMR) mechanisms. oup.comwikipedia.org
Response to DNA Damage and Oxidative Stress
DNA methylation is intertwined with the response to DNA damage and oxidative stress. Oxidative damage can occur to modified DNA constituents, including 5mC. nih.gov The hydrophobic methyl group of 5mC is susceptible to attack by reactive oxygen species (ROS). nih.gov Oxidation of 5mC can lead to the formation of 5hmC and 5fC, which are recognized as DNA base damage in organisms like E. coli. biorxiv.orgelifesciences.org Studies have shown that the introduction of a eukaryotic-like 5mC system into E. coli leads to increased sensitivity to oxidative stress, partly due to increased formation of reactive oxygen in the presence of 5mC. biorxiv.orgbiorxiv.org This suggests that 5mC can be a hotspot for mutations under oxidative stress conditions. nih.gov The interplay between DNA methylation and oxidative stress is also observed in disease contexts, such as myelodysplastic syndrome, where correlations between 5mC levels and oxidative stress markers have been found. mdpi.com
Epigenetic Inheritance and Transgenerational Effects
This compound plays a significant role in epigenetic inheritance, contributing to the stable propagation of epigenetic patterns across cell divisions and, in some cases, across generations. thegreerlab.comfrontiersin.org
Mechanisms of this compound Pattern Propagation during DNA Replication
The maintenance of 5mC patterns during DNA replication is crucial for the faithful inheritance of epigenetic information. This process is primarily carried out by maintenance DNA methyltransferases, such as DNMT1 in mammals. frontiersin.orgwikipedia.orgnih.gov During the S phase of the cell cycle, DNMT1 is recruited to the replication fork and recognizes hemimethylated DNA (where only the parental strand is methylated). frontiersin.orgnih.gov It then methylates the newly synthesized daughter strand, effectively copying the methylation pattern from the parental strand. frontiersin.orgnih.gov This semi-conservative mechanism ensures that 5mC marks are largely preserved through successive cell divisions. thegreerlab.comnih.govopenaccessgovernment.org However, oxidized forms of 5mC are poor substrates for DNMT1, which can lead to lower fidelity in 5mC patterns after replication. frontiersin.orgnih.gov
Heritability of this compound Marks Across Generations
While significant epigenetic reprogramming, including demethylation, occurs during gametogenesis and early embryonic development in mammals, some 5mC marks can escape this erasure and be transmitted across generations. thegreerlab.comwikipedia.orgwikipedia.orgmdpi.com This phenomenon contributes to transgenerational epigenetic inheritance. nih.govwikipedia.orgnih.gov Examples include the imprinting of gene promoters and mobile DNA elements like transposons, where specific methylation patterns are maintained in either the maternal or paternal genome and passed on to offspring. thegreerlab.comnih.gov Studies in various organisms, including plants and stickleback fish, provide evidence for the heritability and stability of DNA methylation across multiple generations. nih.govmdpi.comnih.gov The mechanisms underlying the escape from demethylation during reprogramming and the faithful re-establishment of these marks are areas of ongoing research. thegreerlab.comwikipedia.org
Involvement in Specific Biological Processes
Beyond its roles in genome stability and inheritance, this compound is involved in a wide array of specific biological processes. These include transcriptional regulation, where methylation in gene promoters typically represses gene expression, while methylation within gene bodies can be associated with active transcription. thermofisher.comopenaccessgovernment.org 5mC is also implicated in genomic imprinting, X-chromosome inactivation, and the maintenance of pluripotency. thermofisher.comfrontiersin.orgnih.gov Furthermore, altered 5mC patterns are associated with various disease states, including cancer and neurological disorders. thermofisher.comfrontiersin.orgnih.gov
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6035 |
| Cytosine | 597 |
| Guanine (B1146940) | 691 |
| Adenine | 190 |
| Thymine | 1135 |
| 5-Hydroxymethylcytosine | 6036 |
| 5-Formylcytosine | 12134703 |
| 5-Carboxylcytosine | 12134704 |
Data Table: Summary of this compound Functions
| Biological Process/Role | Key Mechanism(s) Involved | Associated Factors/Pathways |
| Suppression of Transposable Elements | Transcriptional silencing, formation of heterochromatin | DNA Methyltransferases (DNMTs) |
| Involvement in DNA Repair | Active demethylation via oxidation and BER, repair of deamination-induced mismatches | TET enzymes, TDG, BER pathway, MMR pathway, DNA glycosylases |
| Response to DNA Damage/Oxidative Stress | Susceptibility to oxidation, formation of oxidized derivatives recognized as damage | Reactive Oxygen Species (ROS), TET enzymes, BER pathway |
| Epigenetic Inheritance (Replication) | Maintenance methylation copying patterns to daughter strands | DNMT1, UHRF1 |
| Epigenetic Inheritance (Transgenerational) | Escape from demethylation during reprogramming, maintenance of specific marks in germline | DNMTs, TET enzymes, parental imprinting |
| Transcriptional Regulation | Repression at promoters, association with active transcription in gene bodies | Transcription factors, chromatin modifiers |
| Genomic Imprinting | Establishment and maintenance of parent-of-origin specific methylation patterns | DNMTs |
| X-chromosome Inactivation | Establishment of repressive methylation on one X chromosome in females | DNMTs |
| Pluripotency Maintenance | Regulation of gene expression networks in stem cells | DNMTs, TET enzymes |
Regulation of Cellular Metabolism (e.g., Lipid Metabolism)
5mC methylation plays a significant role in regulating cellular metabolism, including lipid metabolism. frontiersin.orgcenmed.com It precisely regulates the expression of genes involved in lipid synthesis, transport, and catabolism at the transcriptional level. mdpi.comnih.gov This regulation affects the rates of lipid production, transport, and catabolism, thereby maintaining intracellular lipid homeostasis. mdpi.com
Research highlights a significant association between 5mC modification and lipid metabolism, particularly in adipose tissue. mdpi.com Studies have shown that suppressing NSUN2, a key 5mC methyltransferase, can promote lipid accumulation in preadipocytes by accelerating cell cycle progression during mitotic clonal expansion. mdpi.com Furthermore, the ALYREF export factor facilitates the transport of YBX2, which has elevated 5mC levels, from the nucleus to the cytoplasm. frontiersin.orgmdpi.com This process enhances YBX2 protein expression, which in turn inhibits adipogenesis while promoting myogenesis. frontiersin.orgmdpi.com Genes with hypermethylated 5mC have been found to be significantly involved in pathways that disrupt adipocyte formation and facilitate muscle development. mdpi.com Laboratory experiments have demonstrated that 5mC methylation can effectively reduce fat storage and stimulate the differentiation of muscle cells. mdpi.com
While the involvement of 5mC modification in hepatic lipid metabolism is an area of ongoing research, these findings collectively emphasize its crucial biological role in regulating metabolic processes. mdpi.com
Here is a summary of research findings on 5mC and lipid metabolism:
| Study Focus | Key Finding | Relevant Genes/Proteins Involved |
| NSUN2 suppression in preadipocytes | Promotes lipid accumulation by accelerating cell cycle progression. | NSUN2 |
| ALYREF-mediated transport of YBX2 | Enhances YBX2 expression, inhibiting adipogenesis and promoting myogenesis. | ALYREF, YBX2 |
| Hypermethylated genes in adipose tissue | Involved in pathways disrupting adipocyte formation and facilitating muscle development. | Not specified in detail |
| Laboratory experiments on 5mC methylation | Reduced fat storage and stimulated muscle cell differentiation. | Not specified in detail |
| 5mC and Hippo pathway co-regulation | Potential co-regulation of lipid metabolism. | Hippo pathway components |
Roles in Immune Cell Function and Inflammatory Responses
5mC modification has been recognized for its roles in modulating immune responses and inflammatory processes. frontiersin.orgtandfonline.com RNA methylation, including 5mC, plays a critical role in fine-tuning immune responses to effectively combat infections and prevent tissue damage. mdpi.com
Research indicates that 5mC regulators can influence the tumor microenvironment by affecting inflammation. nih.gov For instance, in CD4+ T cells from patients with Systemic Lupus Erythematosus (SLE), decreased levels of the 5mC writer NSUN2 and methylated 5mC genes have been observed. nih.gov
Tet methylcytosine dioxygenase 2 (Tet2), an enzyme involved in DNA demethylation, also plays a role in regulating inflammatory responses in various immune cells. mdpi.com Studies have shown that Tet2 can repress inflammatory activation of macrophages and promote their alternative activation. mdpi.com In mouse models, the inhibitory effect of Tet2 on inflammatory activation of macrophages in conditions like atherosclerosis, colitis, and peritonitis is regulated through histone deacetylases (HDACs). mdpi.com
Depletion of NSUN2, an m5C methyltransferase, has been shown to lead to an enhanced type I interferon (IFN) response, which significantly inhibits the replication of various RNA and DNA viruses in vitro. pnas.org This 5mC-mediated antiviral innate immunity is also conserved in in vivo mouse models. pnas.org Mechanistically, NSUN2 depletion decreases the host RNA 5mC methylome and enhances polymerase III–transcribed noncoding RNAs that are recognized by RIG-I, triggering enhanced type I IFN signaling. pnas.org This highlights a role for 5mC in regulating innate immunity. pnas.org
Here is a summary of research findings on 5mC and immune function/inflammation:
| Study Focus | Key Finding | Relevant Genes/Proteins Involved |
| 5mC regulators in SLE CD4+ T cells | Decreased levels of NSUN2 and methylated 5mC genes. | NSUN2 |
| Tet2 in inflammatory responses | Represses inflammatory activation and promotes alternative activation of macrophages, regulated by HDACs in some contexts. | Tet2, HDACs |
| NSUN2 depletion and antiviral immunity | Enhanced type I IFN response, inhibiting viral replication, mediated by RIG-I signaling triggered by noncoding RNAs. | NSUN2, RIG-I, noncoding RNAs |
| 5mC regulators and tumor microenvironment | Influence inflammation within the tumor microenvironment. | 5mC regulators |
Influence on Cell Proliferation, Growth, and Apoptosis
5mC modification plays a vital part in regulating fundamental cellular processes such as proliferation, growth, and apoptosis. frontiersin.orgresearchgate.netcenmed.com It is involved in the post-transcriptional regulation of genes that affect these processes. frontiersin.orgresearchgate.net
5mC methylation modification plays a significant role in the initiation and progression of tumors by affecting the proliferation, migration, invasion, and drug sensitivity of tumor cells. frontiersin.orgresearchgate.net This is closely associated with poor tumor prognosis. frontiersin.orgresearchgate.net
5mC-binding proteins, also known as "readers," can specifically recognize 5mC-methylated RNAs and influence RNA stability, nucleocytoplasmic shuttling, and regulate transcription and translation. frontiersin.orgnih.gov At the cellular level, these proteins can enhance the proliferation, migration, and invasion abilities of cancer cells. frontiersin.orgnih.gov They are also correlated with the immune microenvironment and drug resistance of tumors, further accelerating tumor progression. frontiersin.orgnih.gov Examples of 5mC readers include ALYREF, YBX1, YBX2, RAD52, YTHDF2, FMRP, and SRSF2. frontiersin.orgnih.gov
Specific research findings illustrate these roles:
ALYREF deficiency can inhibit hepatocellular carcinoma cell proliferation and tumor growth, and increase the rate of apoptosis. frontiersin.orgnih.gov
Overexpression of YBX1 in hepatocellular carcinoma remodels the tumor microenvironment, increasing immune cell infiltration and PD-L1 transcription. frontiersin.org In esophageal cancer, YBX1 promotes the proliferation, migration, and invasion of cancer cells both in vivo and in vitro. nih.gov
RAD52 is highly expressed in non-small cell lung cancer and regulates cell cycle and apoptosis, correlating with tumor size, differentiation, lymphatic metastasis, and susceptibility. nih.gov
SRSF2 is overexpressed in non-small cell lung cancer and interacts with long non-coding RNAs to up-regulate VEGFR1-i13, affecting the proliferation and invasion of lung cancer cells. nih.gov In neuroendocrine lung tumors, SRSF2 regulates the proliferation of lung cancer cells and promotes cancer progression. researchgate.net
UHRF1 suppression prevents cell proliferation by inducing cell cycle arrest and apoptosis through DNA demethylation. frontiersin.org
Here is a summary of research findings on 5mC and cell proliferation, growth, and apoptosis:
| Study Focus | Key Finding | Relevant Genes/Proteins Involved |
| Overall role in tumorigenesis | Affects proliferation, migration, invasion, and drug sensitivity of tumor cells. | 5mC modification |
| ALYREF deficiency in HCC | Inhibits proliferation and tumor growth, increases apoptosis. | ALYREF |
| YBX1 in HCC and esophageal cancer | Promotes proliferation, migration, invasion; remodels tumor microenvironment in HCC. | YBX1 |
| RAD52 in non-small cell lung cancer | Regulates cell cycle and apoptosis, correlates with tumor characteristics. | RAD52 |
| SRSF2 in non-small cell lung cancer and NETs | Regulates proliferation and promotes progression, interacts with lncRNAs. | SRSF2, lncRNAs |
| UHRF1 suppression | Prevents proliferation by inducing cell cycle arrest and apoptosis via DNA demethylation. | UHRF1 |
Enzymatic Regulation and Molecular Mechanisms of 5 Methylcytosine Dynamics
DNA Methylation (Writers of 5-Methylcytosine)
The establishment and maintenance of DNA methylation patterns are primarily carried out by a family of enzymes known as DNA Methyltransferases (DNMTs). mdpi.commdpi.comresearchgate.net These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the fifth carbon position of cytosine, predominantly within CpG dinucleotides. activemotif.comnumberanalytics.com
DNA Methyltransferases (DNMTs) Classification and Function
Mammalian DNMTs are broadly classified into several groups based on their structure and function: DNMT1, DNMT2, and the DNMT3 family (DNMT3A, DNMT3B, and DNMT3L). mdpi.commdpi.com While DNMT2 primarily methylates RNA, DNMT1 and the DNMT3 family are the key players in DNA methylation. activemotif.comnih.gov
Interactive Table 1: Classification and Primary Function of Mammalian DNMTs
| Enzyme Class | Primary Function | Substrate Preference |
| DNMT1 | Maintenance Methylation | Hemimethylated DNA |
| DNMT3A | De Novo Methylation | Unmethylated DNA |
| DNMT3B | De Novo Methylation | Unmethylated DNA |
| DNMT3L | Regulatory (catalytically inactive) | Assists DNMT3A/3B |
De Novo Methylation Enzymes (DNMT3A, DNMT3B)
DNMT3A and DNMT3B are the primary enzymes responsible for establishing new DNA methylation patterns during development, particularly in gametogenesis and early embryogenesis. mdpi.combohrium.comnovusbio.comscirp.org They exhibit a preference for unmethylated DNA substrates. numberanalytics.com These enzymes are crucial for creating the initial methylation landscape of the genome. bohrium.comportlandpress.com DNMT3A and DNMT3B are multidomain proteins, containing a catalytic C-terminal domain and regulatory N-terminal regions. mdpi.comportlandpress.com The N-terminal regulatory regions, including the PWWP and ADD domains, are involved in recognizing chromatin features and interacting with other proteins, which helps direct DNMT3A and DNMT3B to specific genomic locations for methylation. portlandpress.comoup.com Studies have shown distinct genomic binding patterns for DNMT3A1, DNMT3A2, and DNMT3B isoforms. wikipedia.org
Maintenance Methylation Enzyme (DNMT1)
DNMT1 is the principal enzyme responsible for maintaining existing DNA methylation patterns during DNA replication. mdpi.commdpi.comnovusbio.com It exhibits a strong preference for hemimethylated DNA, which consists of one methylated strand (the parental strand) and one unmethylated strand (the newly synthesized daughter strand). activemotif.compnas.orgwikipedia.org This preferential activity ensures that methylation marks are faithfully copied to the new DNA strand after replication, thereby preserving epigenetic information across cell divisions. mdpi.comwikipedia.org DNMT1 is the most abundant DNMT in mammalian cells. activemotif.com Like the DNMT3 enzymes, DNMT1 is a multi-domain protein with a large N-terminal regulatory region and a C-terminal catalytic domain. mdpi.compnas.org The N-terminal region contains several specialized domains, such as the DMAP1 Binding Domain, Replication Foci-Targeting Sequence (RFTS) domain, CXXC zinc finger domain, and BAH domains, which are involved in its regulation, localization to replication foci, and interaction with other proteins. mdpi.commdpi.comnovusbio.compnas.org While primarily a maintenance methyltransferase, DNMT1 can also catalyze de novo methylation in specific contexts, such as at certain transposable elements. researchgate.netwikipedia.org
Regulatory Factors and Co-factors in DNA Methylation Establishment
The activity and specificity of DNMTs are tightly regulated by a variety of factors, including protein-protein interactions, post-translational modifications, and interactions with chromatin. numberanalytics.comoup.com Regulatory factors and co-factors play crucial roles in recruiting DNMTs to specific genomic sites and modulating their enzymatic activity. For instance, DNMT1 interacts with proteins like PCNA (Proliferating Cell Nuclear Antigen) and UHRF1 (Ubiquitin-like with PHD and Ring Finger Domains 1), which help localize it to the replication fork and recognize hemimethylated DNA. researchgate.netpnas.orgwikipedia.org UHRF1, in particular, is a key cofactor that recruits DNMT1 to hemimethylated sites. researchgate.net
The DNMT3 family interacts with DNMT3L (DNMT3-like), a catalytically inactive protein that stimulates the activity of DNMT3A and DNMT3B, particularly during de novo methylation in early development and the germline. activemotif.comportlandpress.comnih.gov DNMT3L interacts with DNMT3A and DNMT3B and enhances their ability to bind to S-adenosyl-L-methionine (SAM), the methyl donor. creative-diagnostics.com
Chromatin modifications also influence DNMT activity and targeting. Interactions with histone modifications like H3K4me, H3K36me, and H4K20me3 can regulate DNMT activity at CpG islands. oup.com For example, the PWWP domain of DNMT3A and DNMT3B interacts with H3K36me2/3, directing their activity to intergenic regions. oup.com Transcription factors and long noncoding RNAs (lncRNAs) can also contribute to the recruitment of DNMTs to specific promoter regions. mdpi.comoup.comnih.gov Post-translational modifications such as phosphorylation, acetylation, SUMOylation, and ubiquitination also regulate DNMT stability and catalytic activity. oup.comnih.govelifesciences.org For example, phosphorylation of DNMT1 can reduce its activity. nih.gov
Interactive Table 2: Key Regulatory Factors and Co-factors of DNMTs
| Factor/Co-factor | Associated DNMT(s) | Role |
| UHRF1 | DNMT1 | Recruits DNMT1 to hemimethylated DNA |
| PCNA | DNMT1 | Localizes DNMT1 to replication foci |
| DNMT3L | DNMT3A, DNMT3B | Stimulates de novo methylation activity |
| Histone Modifications (e.g., H3K36me) | DNMT3A, DNMT3B | Directs DNMT activity to specific chromatin regions |
| Transcription Factors | DNMTs | Can recruit DNMTs to specific genomic loci |
| lncRNAs | DNMTs | Can recruit DNMTs to specific genomic loci |
| Post-translational Modifications | DNMTs | Regulate stability, activity, and localization |
DNA Demethylation Pathways (Erasers of this compound)
While DNA methylation was initially considered a stable mark, it is now understood to be a dynamic modification that can be actively removed through demethylation pathways. mdpi.comnih.govresearchgate.netmdpi.com Active DNA demethylation involves enzymatic processes that convert 5mC back to unmethylated cytosine.
Ten-Eleven Translocation (TET) Dioxygenases
The Ten-Eleven Translocation (TET) family of enzymes are key players in initiating active DNA demethylation in mammals. mdpi.comnih.govnih.govresearchgate.netembopress.org These enzymes, TET1, TET2, and TET3, are α-ketoglutarate (α-KG)-dependent dioxygenases that catalyze the iterative oxidation of 5mC. researchgate.netwikipedia.orgoatext.comnih.govnih.govnih.gov
The TET-mediated demethylation pathway involves a series of oxidation steps:
TET enzymes convert 5mC to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govwikipedia.orgoatext.comnih.govnih.gov
5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC). wikipedia.orgoatext.comnih.govnih.gov
Finally, 5fC can be oxidized to 5-carboxylcytosine (5caC). wikipedia.orgoatext.comnih.govnih.gov
These oxidized forms of cytosine (5hmC, 5fC, and 5caC) can then be processed through different pathways to achieve demethylation. While 5hmC is considered a relatively stable epigenetic mark and can lead to passive demethylation during replication because it is poorly recognized by DNMT1, 5fC and 5caC are key intermediates in active demethylation. nih.govfrontiersin.orgnih.gov 5fC and 5caC are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG), initiating the Base Excision Repair (BER) pathway, which ultimately replaces the modified cytosine with an unmethylated cytosine. wikipedia.orgoatext.comnih.govnih.govfrontiersin.orgnih.govcellsignal.com
Interactive Table 3: TET-Mediated Oxidation Products of this compound
| Modification | Abbreviation | Role |
| This compound | 5mC | Initial methylated base |
| 5-Hydroxymethylcytosine | 5hmC | First oxidation product, relatively stable mark |
| 5-Formylcytosine | 5fC | Second oxidation product, intermediate in active demethylation |
| 5-Carboxylcytosine | 5caC | Third oxidation product, intermediate in active demethylation |
The enzymatic activity of TET proteins is dependent on co-factors such as Fe²⁺ and α-ketoglutarate, and molecular oxygen. researchgate.netwikipedia.orgnih.govnih.gov Their activity can be modulated by various factors, including metabolites like vitamin C (ascorbate), which can enhance TET activity, and 2-hydroxyglutarate (2-HG), which can inhibit it. researchgate.netacs.org TET proteins also interact with various partner proteins that can regulate their function and recruitment to specific genomic sites. nih.govresearchgate.net
Stepwise Oxidation of this compound to 5-Hydroxymethylcytosine
The conversion of 5mC to 5hmC is the initial and rate-limiting step in the TET-mediated oxidation pathway. wikipedia.orgmdpi.comresearchgate.net This reaction is catalyzed by TET1, TET2, and TET3 enzymes. wikipedia.orgmdpi.comnih.gov The process involves the hydroxylation of the methyl group at the C5 position of cytosine, resulting in the formation of a hydroxymethyl group. wikipedia.orgmdpi.comresearchgate.net This reaction requires the presence of Fe(II) and α-KG as cofactors. wikipedia.orgresearchgate.net
Further Oxidation to 5-Formylcytosine and 5-Carboxylcytosine
Following the formation of 5hmC, TET enzymes can further oxidize this intermediate through iterative reactions. wikipedia.orgmdpi.comresearchgate.netnih.gov The hydroxymethyl group of 5hmC can be oxidized to a formyl group, yielding 5-formylcytosine (5fC). wikipedia.orgmdpi.comresearchgate.net Subsequently, 5fC can be further oxidized to a carboxyl group, resulting in the formation of 5-carboxylcytosine (5caC). wikipedia.orgmdpi.comresearchgate.net These sequential oxidation steps are also catalyzed by TET enzymes and require the same cofactors, Fe(II) and α-KG. wikipedia.orgresearchgate.net While 5hmC is often considered a stable epigenetic mark itself, 5fC and 5caC are generally viewed as intermediates in the active demethylation pathway. mdpi.combiomodal.comfrontiersin.org
Non-catalytic Roles and Protein Interactions of TET Enzymes
Beyond their well-established catalytic activity in oxidizing 5mC, TET proteins also possess non-catalytic functions that influence gene regulation and epigenetic landscapes. tandfonline.comnih.gov These non-catalytic roles often involve interactions with other proteins, including epigenetic modifiers. nih.govresearchgate.net For instance, TET proteins have been shown to interact with O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), linking TETs to other epigenetic control mechanisms like histone modifications. tandfonline.comresearchgate.netoup.combiorxiv.org These interactions can influence transcription independently of TETs' catalytic activity. oup.combiorxiv.org TET1 and TET3 contain a CXXC domain that aids in targeting them to CpG-rich sequences, while TET2 requires interaction with other DNA-binding proteins for DNA engagement due to the lack of this domain. researchgate.netoup.com Non-catalytic functions of TET proteins can contribute to transcriptional activation or repression through interactions with various protein complexes. researchgate.netoup.com
Base Excision Repair (BER) Pathway in Active Demethylation
The oxidized forms of 5mC, particularly 5fC and 5caC, are key substrates for the Base Excision Repair (BER) pathway in the context of active DNA demethylation. wikipedia.orgmdpi.comresearchgate.netoup.com Thymine DNA glycosylase (TDG) plays a crucial role in this process by recognizing and excising 5fC and 5caC from the DNA strand. wikipedia.orgmdpi.comresearchgate.netoup.com This excision creates an abasic site (AP site). researchgate.netchinesechemsoc.org The BER machinery then processes the abasic site, leading to the insertion of an unmodified cytosine and effectively completing the demethylation process. wikipedia.orgmdpi.comresearchgate.netoup.com While the TET-TDG-BER pathway is a well-characterized mechanism for active demethylation, alternative mechanisms, such as direct decarboxylation of 5caC, have also been proposed. chinesechemsoc.org
Other Putative Demethylases (e.g., ALKBH1)
While TET enzymes are the primary initiators of active DNA demethylation through oxidation, other enzymes have been investigated for potential demethylase activity on 5mC or its derivatives. AlkB homolog 1 (ALKBH1), a member of the AlkB family of dioxygenases, has been reported to exhibit enzymatic activity against various substrates, including 5mC. nih.govnih.gov ALKBH1 is an Fe(II)- and α-ketoglutarate-dependent dioxygenase. nih.govnih.gov Although there is ongoing debate regarding the full spectrum and significance of ALKBH1's enzymatic activities, some studies suggest it can catalyze the demethylation of 5mC. nih.govnih.gov ALKBH1 has also been reported to have activity on other modified bases in both DNA and RNA. nih.govnih.govsci-hub.seoup.com
RNA this compound Modifying Enzymes
This compound (m⁵C) is also found as a modification in various RNA species, including tRNAs, mRNAs, rRNAs, and other non-coding RNAs. nih.govoup.com The dynamic regulation of RNA m⁵C is mediated by a set of proteins categorized as "writers," "readers," and "erasers," analogous to the regulation of DNA modifications. nih.govoup.comoup.com
The "writers" are the RNA m⁵C methyltransferases (RCMTs) responsible for depositing the methyl group onto cytosine bases in RNA. nih.govoup.com This family includes the NOL1/NOP2/SUN domain (NSUN) family proteins (NSUN1 to NSUN7 in humans) and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1). nih.govoup.com NSUN2 and NSUN6 have been identified as main mRNA m⁵C writers, although NSUN5, an rRNA m⁵C methyltransferase, can also modify mRNA. life-science-alliance.org
"Erasers" are enzymes that remove the m⁵C modification from RNA. nih.govoup.com Ten-eleven translocation (TET) family proteins, known for their role in DNA demethylation, can also oxidize m⁵C in RNA to hydroxymethylcytosine (hm⁵C). nih.govoup.com ALKBH1 is also considered an RNA m⁵C methylation eraser, capable of converting m⁵C to hm⁵C and 5-formylcytosine (f⁵C) in certain tRNAs. oup.comoup.com
RNA Methyltransferases (e.g., NSUN Family, TRDMT1/DNMT2)
The primary enzymes responsible for catalyzing the formation of 5mC in RNA are members of the NOL1/NOP2/SUN (NSUN) family (NSUN1-NSUN7) and the methyltransferase homologue TRDMT1, also known as DNMT2. nih.govoup.comfrontiersin.org These enzymes transfer a methyl group to the fifth carbon atom of cytosine residues in RNA. frontiersin.org
The NSUN family members exhibit specificity for different RNA species and cellular compartments. For instance, NSUN2, NSUN5, NSUN6, NSUN7, and NOP2 are primarily involved in mediating 5mC modification on mRNA, tRNA, 28S rRNA, and non-coding RNA within the nucleus. nih.govd-nb.info In mitochondria, NSUN2 and NSUN3 methylate tRNA, while NSUN4 methylates 12S rRNA, contributing to mitochondrial ribosome assembly. nih.govd-nb.infomdpi.com NSUN2 is noted for its broad substrate specificity, targeting numerous tRNAs and non-coding RNAs, and has also been identified as an mRNA methyltransferase. oup.comd-nb.info
TRDMT1 (DNMT2), despite being a DNA methyltransferase homologue, specifically methylates aspartic acid tRNA (tRNAAsp). oup.com It plays a role in precise peptide synthesis and is necessary for cell differentiation and protein synthesis. d-nb.info TRDMT1 is also involved in regulating mRNA methylation and affects cell migration and invasion. d-nb.info Under cellular stress, TRDMT1 can localize to cytoplasmic stress granules and RNA-processing bodies. d-nb.info
The common characteristics of RNA m5C methyltransferases include a catalytic domain with a structural core of approximately 270 amino acids and an S-adenosyl methionine-binding site. oup.com
Here is a table summarizing some of the RNA methyltransferases and their targets:
| Enzyme Family/Name | Substrates (Examples) | Cellular Localization (Examples) | References |
| NSUN Family | mRNA, tRNA, rRNA, ncRNA, eRNA | Nucleus, Mitochondria | oup.comnih.govoup.com |
| NSUN2 | tRNA, ncRNA, mRNA, mitochondrial tRNA | Nucleus, Mitochondria | nih.govoup.comd-nb.info |
| NSUN3 | Mitochondrial tRNA | Mitochondria | nih.govd-nb.infomdpi.com |
| NSUN4 | 12S rRNA | Mitochondria | nih.govd-nb.infomdpi.com |
| NSUN5 | rRNA, mRNA, ncRNA | Nucleus | nih.govd-nb.info |
| NSUN6 | tRNA, mRNA | Nucleus | nih.govd-nb.infomdpi.com |
| NSUN7 | mRNA, ncRNA, eRNA | Nucleus | nih.govd-nb.infomdpi.com |
| TRDMT1/DNMT2 | tRNA (tRNAAsp), mRNA | Cytoplasm, Nucleus | nih.govoup.comfrontiersin.orgd-nb.info |
Proposed RNA Demethylases (e.g., TET Family on RNA m5C)
While the enzymatic removal of 5mC from DNA is well-established, the existence and mechanisms of dedicated RNA demethylases for 5mC are still areas of active research. nih.gov Some studies suggest that the Ten-Eleven Translocation (TET) family of enzymes may play a role in RNA demethylation of 5mC. oup.comijbs.comnih.gov
The precise mechanisms and the extent to which TET enzymes function as dedicated RNA demethylases for 5mC, compared to their established role in DNA demethylation, remain under investigation. nih.gov
This compound Binding Proteins (Readers)
The biological effects of 5mC are often mediated by proteins that can specifically recognize and bind to 5mC-modified nucleic acids. These proteins are referred to as "readers." nih.govresearchgate.netfrontiersin.org
RNA this compound Readers (e.g., ALYREF, YBX1, YBX2, FMRP, SRSF2)
Specific proteins have been identified that can recognize and bind to 5mC-modified RNA, influencing the fate and function of these RNA molecules. nih.govfrontiersin.org Known RNA 5mC reader proteins include ALYREF, YBX1, YBX2, FMRP, and SRSF2, among others like RAD52 and YTHDF2. nih.govijbs.comfrontiersin.orgnih.govresearchgate.net
These reader proteins can specifically recognize m5C-methylated RNAs and affect various aspects of RNA metabolism, including stability, nucleocytoplasmic shuttling, transcription, and translation. frontiersin.org
ALYREF: Aly/REF export factor (ALYREF) is an mRNA m5C reader that contains a canonical RNA-binding motif and is mainly involved in binding regions in mRNA related to nuclear export. nih.govijbs.comoup.com
YBX1: Y-box binding protein 1 (YBX1) is a multifunctional protein with a cold-shock domain that has a strong affinity for m5C-modified mRNA. ijbs.comoup.com It recognizes and can maintain the stability of its target m5C-marked mRNAs. nih.gov
YBX2: YBX2, a homologous protein of YBX1, is another identified m5C binding protein that interacts with m5C-modified RNAs. nih.govijbs.com
FMRP: Fragile X mental retardation protein (FMRP) is an m5C reader that may coordinate the actions of m5C writers and erasers. nih.gov
SRSF2: Serine/arginine-rich splicing factor 2 (SRSF2) has also been identified as an m5C reader, suggesting a potential role for m5C in regulating alternative splicing by recruiting SRSF2. nih.govijbs.comnih.gov
These RNA reader proteins can function independently or in concert to perform complex epigenetic regulation of genes. frontiersin.orgresearchgate.net
Here is a table listing some of the identified RNA this compound reader proteins and their reported functions:
| Reader Protein | Reported Functions (Examples) | References |
| ALYREF | mRNA nuclear export, binds 5'- and 3'- regions of mRNA | nih.govijbs.comoup.com |
| YBX1 | mRNA stability, binds m5C-modified mRNA via cold shock domain | ijbs.comoup.comnih.gov |
| YBX2 | Interacts with m5C-modified RNA | nih.govijbs.com |
| FMRP | May coordinate m5C writers and erasers | nih.gov |
| SRSF2 | Potential regulator of alternative splicing | nih.govijbs.comnih.gov |
Methodologies for Detection and Quantification of 5 Methylcytosine and Its Derivatives
DNA 5-Methylcytosine Profiling Techniques
Numerous techniques are employed to profile 5mC in DNA, ranging from targeted approaches to genome-wide analyses. These methods often aim to determine the presence, location, and abundance of 5mC residues.
Chromatographic and Spectrometric Approaches (e.g., HPLC, LC-MS/MS, Mass Spectrometry)
Chromatographic and mass spectrometry-based methods offer high sensitivity and selectivity for the quantitative analysis of 5mC and its oxidized derivatives in genomic DNA. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), such as LC-MS/MS, is widely used for determining the total (genome-wide) levels of 5mC and its oxidation products. These methods can quantify 5mC, 5-hydroxymethylcytosine (B124674) (5hmC), 5-formyl-2′-deoxycytidine (5fC), and 5-carboxyl-2′-deoxycytidine (5caC) in genomic DNA from various biological samples.
A method using HPLC-ESI-MS/MS in electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) has been developed for the simultaneous detection and quantification of global 5mC and 5hmC levels in genomic DNA from nervous-system derived samples. This approach offers high sensitivity, selectivity, and precision for determining global changes in these epigenetic modifications. Chemical derivatization coupled with LC-ESI-MS/MS analysis has also been developed to simultaneously determine 5mC and its oxidation products with high sensitivity. Using this method, 5mC, 5hmC, 5fC, and 5caC were successfully quantified in genomic DNA from human colorectal carcinoma (CRC) tissues and tumor-adjacent normal tissues. The results demonstrated significant depletion of 5hmC, 5fC, and 5caC in tumor tissues compared to tumor-adjacent normal tissues, suggesting these modifications could serve as potential biomarkers for the early detection and prognosis of CRC.
Quantitative detection of 5hmC by HPLC-MS or HPLC-MS/MS has been performed by several research groups. For instance, a highly sensitive and accurate HPLC-MS/MS method using isotopes was used to precisely determine the levels of 5hmC and 5mC in colorectal cancer, showing that 5hmC levels were reduced by approximately six times in tumors compared with adjacent normal tissue.
Here is an example of quantitative data from an LC-MS/MS method for the analysis of deoxyribonucleosides:
| Modification | LOD (fmol) | LOQ (fmol) |
| 5-methyl-2′-deoxycytidine (5-mdC) | 0.06 | 0.20 |
| 5-hydroxymethyl-2′-deoxycytidine (5-hmdC) | 0.19 | 0.64 |
Note: This table presents limits of detection (LOD) and limits of quantification (LOQ) for the deoxyribonucleoside forms of 5mC and 5hmC as determined by a specific cHILIC/in-source fragmentation/tandem mass spectrometry system.
Bisulfite Sequencing (Whole-Genome Bisulfite Sequencing, Reduced Representation Bisulfite Sequencing)
Bisulfite sequencing (BS-Seq) is a widely used method for analyzing DNA methylation at single-nucleotide resolution. The principle involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated forms of cytosine, including 5mC and 5hmC, largely unchanged. After sequencing the bisulfite-treated DNA, the converted unmethylated cytosines are read as thymines, allowing for the identification of methylated cytosines by comparing the obtained sequence reads to the original reference genome.
Whole-Genome Bisulfite Sequencing (WGBS): WGBS provides a comprehensive, genome-wide methylation profile at single-base resolution. It is considered a gold standard method for obtaining high-resolution methylome profiles across the entire genome and is suitable for systematically and comprehensively studying genome-wide methylation status. WGBS is a species-agnostic method that can be applied to samples from almost any species where DNA methylation on cytosine is of interest. However, a significant limitation of standard bisulfite sequencing, including WGBS, is its inability to distinguish between 5mC and 5hmC, as both are read as cytosine after conversion. The high cost associated with sequencing the entire genome can also be a consideration.
Reduced Representation Bisulfite Sequencing (RRBS): RRBS is a more cost-effective approach that focuses on analyzing methylation in CpG-rich regions, such as CpG islands and promoters. This method uses methylation-insensitive restriction enzymes, typically MspI in mammals, to digest genomic DNA, enriching for CpG-dense fragments before bisulfite conversion and sequencing. RRBS provides single-nucleotide resolution data for the targeted regions and requires fewer sequencing reads compared to WGBS, making it more cost-effective for large-scale studies. By focusing on CpG-rich regions, RRBS can cover a significant portion of promoters, CpG islands, and gene bodies. However, RRBS only covers approximately 15% of the entire methylome, potentially missing methylation information in non-CpG-rich regions, and it cannot distinguish between 5mC and 5hmC.
Oxidative Bisulfite Sequencing (oxBS-Seq) for Distinction of 5-Hydroxymethylcytosine from this compound
Oxidative bisulfite sequencing (oxBS-Seq) is a modified bisulfite sequencing approach specifically designed to differentiate between 5mC and 5hmC at single-base resolution. The method involves an initial step of selective chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC) using a chemical oxidant, while 5mC remains unchanged. Following oxidation, the DNA is treated with sodium bisulfite. Unlike 5mC and 5hmC, 5fC is susceptible to bisulfite-induced deamination and is converted to uracil, which is subsequently read as thymine (B56734) during sequencing. Consequently, after oxBS-Seq, the only base that is not deaminated and is read as cytosine is 5mC, providing a positive readout of 5mC levels.
To determine the levels of 5hmC, the results from an oxBS-Seq experiment are compared with those from a standard bisulfite sequencing experiment performed on a separate aliquot of the same DNA sample. Since standard bisulfite sequencing reads both 5mC and 5hmC as cytosine, the difference in cytosine calls between the standard BS-Seq and oxBS-Seq datasets corresponds to the level of 5hmC. A key advantage of oxBS-Seq is its ability to clearly differentiate and precisely identify 5mC from 5hmC at single-base resolution across the genome. However, a potential drawback is significant DNA loss that can occur during the oxidation step.
Methylation-Sensitive Restriction Enzyme Assays
Methylation-sensitive restriction enzyme assays leverage the differential activity of certain restriction enzymes based on the methylation status of their recognition sequences. Methylation-sensitive restriction enzymes (MSREs) are inhibited from cleaving their recognition site if a cytosine within that site is methylated. By contrast, methylation-insensitive isoschizomers recognize the same DNA sequence but cleave regardless of the methylation status.
By digesting genomic DNA with methylation-sensitive enzymes, either alone or in parallel with their methylation-insensitive isoschizomers, and then analyzing the resulting DNA fragments using techniques like PCR (e.g., MSRE-qPCR), gel electrophoresis, or sequencing, the methylation status of specific recognition sites can be determined. This approach can be used for locus-specific methylation analysis. For example, the isoschizomer pair HpaII and MspI, which recognize the sequence CCGG, are commonly used for detecting 5mC at this site. HpaII cleavage is blocked by methylation of the internal cytosine, while MspI cleaves regardless of methylation. Some restriction enzymes have been reported to differentiate between 5mC and 5hmC, such as PvuRts1 I, which is specific to 5hmC DNA.
RNA this compound Mapping Techniques
Beyond DNA, 5mC also exists as a post-transcriptional modification in various RNA species (m5C), influencing their function and regulation. Techniques for mapping m5C in RNA have been developed, often adapted from DNA methylation analysis methods.
RNA bisulfite sequencing (RNA-BisSeq) is considered a gold standard technique for detecting m5C in RNA. Similar to its DNA counterpart, RNA-BisSeq involves treating RNA with bisulfite, which deaminates unmethylated cytosines to uracil while m5C residues remain unconverted. Subsequent reverse transcription and high-throughput sequencing allow for the identification and mapping of m5C sites at single-nucleotide resolution across the transcriptome. This technique has been successfully applied to provide a global view of m5C in various RNA types and organisms. However, the bisulfite treatment process can lead to RNA degradation.
Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq), also known as m5C-RIP-seq, is another widely used method for mapping m5C in RNA. This antibody-based technique utilizes m5C-specific antibodies to enrich RNA fragments containing the methylation mark. The enriched RNA is then sequenced to identify regions with m5C modifications. MeRIP-seq provides a transcriptome-wide profile of m5C distribution but typically offers lower resolution compared to RNA bisulfite sequencing, yielding methylation peaks rather than single-nucleotide resolution. Other antibody-based methods, such as m5C methylation individual nucleotide resolution crosslinking immunoprecipitation (m5C-miCLIP) and photo-crosslinking-assisted m5C sequencing (PA-m5C), have been developed to achieve single-nucleotide resolution mapping of m5C in RNA.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been employed for the detection of m5C in RNA. This approach can be particularly useful for identifying methylated sites in highly abundant and stable non-coding RNAs like tRNAs and rRNAs. Furthermore, LC-MS/MS has been used to demonstrate the presence of 5hmC in RNA.
RNA Bisulfite Sequencing
RNA bisulfite sequencing (RNA-BS-seq) is considered a gold standard method for the detection of m⁵C at single-base resolution in RNA molecules cd-genomics.com. This technique is based on the principle of bisulfite treatment, which is widely used in DNA methylation studies cd-genomics.com. In RNA-BS-seq, RNA is chemically treated with bisulfite, which deaminates unmethylated cytosine residues into uracil, while leaving m⁵C-modified cytosines unchanged cd-genomics.comelifesciences.orgresearchgate.net. Following bisulfite conversion, reverse transcription and PCR amplification are performed cd-genomics.com. The subsequent sequencing of the cDNA allows for the identification of m⁵C sites by comparing the sequenced reads to a reference sequence; unmethylated cytosines appear as thymines in the sequencing data, while methylated cytosines remain as cytosines researchgate.net.
A key advantage of RNA-BS-seq is its ability to provide single-base resolution mapping of m⁵C modifications cd-genomics.com. This precision is essential for accurately localizing m⁵C sites within individual RNA molecules and determining the density and distribution of modifications along the sequence cd-genomics.com. This high resolution is pivotal for elucidating the potential functional roles of specific modifications, such as their effects on RNA structure, stability, and translation efficiency cd-genomics.com.
However, bisulfite treatment can be detrimental to RNA, potentially leading to degradation and affecting the detection of m⁵C in low-abundance or highly structured RNAs elifesciences.org. The efficiency of bisulfite conversion can also be influenced by factors such as RNA structure, temperature, and pH nih.gov. Additionally, other cytosine modifications, such as 5-hydroxymethylcytosine (hmC⁵C), can also be detected by standard bisulfite sequencing, potentially leading to false positives nih.gov. Alternative methods like oxidative bisulfite sequencing (oxBS-seq) and TET-assisted bisulfite sequencing (TAB-seq) have been developed to distinguish hmC⁵C from m⁵C nih.gov.
RNA-BS-seq, when combined with high-throughput sequencing, allows for transcriptome-wide mapping of m⁵C oup.comnih.gov. The sequencing depth, or the number of individual sequence reads, is an important quality parameter, with considerable depth (100 or more reads) required for robust quantification of methylation levels at specific positions oup.com.
Mass Spectrometry for Ribonucleic Acid Methylation Analysis
Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a sensitive and quantitative method used for detecting and quantifying RNA modifications, including m⁵C nih.govfrontiersin.org. This approach provides a global abundance of m⁵C modification within a sample nih.gov. LC-MS/MS has been successfully applied to evaluate the global RNA modification extent in various RNA species, including ribosomal RNAs (rRNAs), transfer RNAs (tRNAs), coding RNAs, and non-coding RNAs nih.gov.
An advantage of LC-MS/MS is its ability to provide a global quantification of m⁵C levels and simultaneously measure other RNA modifications nih.gov. However, a limitation of this method is that it does not provide single-nucleotide resolution, meaning it cannot pinpoint the exact methylation sites within an RNA molecule nih.govoup.com. Despite this, MS-based approaches have been used in conjunction with sequencing to characterize RNA modifications, including the identification of high levels of m⁵C in viral genomic RNA asm.org.
Deaminase and Reader Protein-Assisted RNA Methylation Analysis (DRAM)
Deaminase and Reader Protein-Assisted RNA Methylation Analysis (DRAM) is a recently developed method for transcriptome-wide identification of m⁵C sites that is antibody-free and bisulfite-free elifesciences.orgelifesciences.orgnih.gov. This approach utilizes deaminases, such as APOBEC1 and TadA-8e, fused with m⁵C reader proteins, such as ALYREF and YBX1 elifesciences.orgelifesciences.org. The m⁵C reader proteins are designed to recognize and bind to m⁵C-modified RNA sites elifesciences.orgnih.gov. Upon binding, the fused deaminase is recruited to the vicinity of the m⁵C site, where it induces deamination events (C-to-U or A-to-G mutations) in the neighboring nucleotides on single-stranded RNA elifesciences.orgnih.gov.
These deaminase-mediated point mutations serve as indicators for the presence of m⁵C sites nearby elifesciences.orgnih.gov. Subsequent sequencing allows for the identification of these editing events, thereby mapping the m⁵C locations elifesciences.org. DRAM offers several advantages, including the ability to perform transcriptome-wide m⁵C detection without the need for antibodies or bisulfite treatment, which can be harsh on RNA elifesciences.orgnih.gov. This method has been shown to be capable of detecting m⁵C with low RNA input (as low as 10ng of total RNA) elifesciences.orgbiorxiv.org. DRAM-seq, a sequencing-based implementation of DRAM, has demonstrated high overlap with m⁵C sites identified by BS-seq and can identify additional potential m⁵C sites elifesciences.org. The DRAM system's dependence on the specific recognition of m⁵C by the reader protein theoretically helps in avoiding false positives from modifications like hmC⁵C elifesciences.orgelifesciences.orgnih.gov.
High-Throughput Sequencing Approaches for Genome-Wide and Transcriptome-Wide Mapping
High-throughput sequencing technologies have revolutionized the study of m⁵C, enabling genome-wide and transcriptome-wide mapping of this modification nih.govnih.gov. These approaches allow for the identification of m⁵C at a global level and, in some cases, at single-nucleotide resolution nih.gov.
For transcriptome-wide mapping of m⁵C in RNA, methods like RNA bisulfite sequencing (discussed in 4.2.1) are widely used oup.comnih.gov. Other high-throughput sequencing approaches include m⁵C methylated RNA immunoprecipitation followed by sequencing (m⁵C-RIP-seq) and methylation individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP) cd-genomics.comoup.comoup.com.
m⁵C-RIP-seq involves using antibodies specific to m⁵C to immunoprecipitate m⁵C-modified RNA fragments cd-genomics.comoup.comnih.gov. These enriched fragments are then subjected to high-throughput sequencing to identify the regions containing m⁵C cd-genomics.comnih.gov. This method is useful for mapping m⁵C sites, particularly in low-abundance RNAs, and provides a transcriptome-wide view of the m⁵C profile, although typically not at single-nucleotide resolution nih.govoup.com.
miCLIP is another immunoprecipitation-based method that utilizes UV cross-linking to covalently link the antibody to the RNA, allowing for more precise mapping of the modification site cd-genomics.com.
High-throughput sequencing, in conjunction with these methods, allows for the analysis of complex methylation patterns and the identification of differentially methylated sites (DMCs) between different experimental conditions or groups cd-genomics.comoup.com. This involves analyzing sequencing data to pinpoint sites where m⁵C levels significantly differ cd-genomics.com.
Imaging-Based In Situ Analysis of this compound
Imaging-based in situ analysis allows for the visualization of m⁵C modifications directly within cells or tissues, preserving their spatial context. Transcription-activator-like effectors (TALEs) have been explored for sequence-specific, imaging-based analysis of cellular m⁵C acs.orgacs.orgnih.gov. TALEs are programmable DNA-binding proteins that can be engineered to target specific DNA sequences acs.orgacs.org.
Initially, TALE-based imaging of m⁵C was primarily limited to highly repetitive satellite DNA regions acs.orgacs.orgresearchgate.net. However, advancements have been made to extend this approach to the analysis of coding single-gene loci acs.orgacs.org. This involves developing signal amplification strategies to increase imaging sensitivity when using TALE probes acs.org. For example, a straightforward amplification protocol has been developed and applied to target genes like MUC4, which have smaller clusters of repeat sequences acs.orgacs.org.
In situ imaging with TALE probes can offer high-sensitivity visualization of m⁵C acs.org. By using pairs of TALEs, one selective for unmethylated cytosine and a universal control TALE, researchers can analyze methylation changes at a target locus independently of changes in target accessibility acs.orgnih.gov. These developments offer promising prospects for the in situ analysis of m⁵C at coding, non-repetitive gene loci using designed collections of TALE probes acs.orgacs.org. Studies using HCT116 colon cancer cells (wild type and DNMT1/DNMT3b double knockout) have demonstrated the ability of TALE-based imaging to selectively report m⁵C differences acs.orgresearchgate.net.
Computational Approaches and Predictive Modeling in 5 Methylcytosine Research
Prediction of 5-Methylcytosine Sites
Accurate identification of 5mC sites is crucial for understanding its diverse roles in biological processes and diseases. Computational methods, particularly those based on machine learning and deep learning, have emerged as powerful tools for predicting these sites in both DNA and RNA sequences.
Machine Learning Algorithms for DNA this compound Site Prediction
Various machine learning algorithms have been developed to predict 5mC sites in DNA. These methods typically involve extracting relevant features from DNA sequences, such as nucleotide composition and properties, and then training a classifier to distinguish between methylated and unmethylated cytosines. Early approaches utilized algorithms like Support Vector Machines (SVM) with encoding methods such as binary sparse encoding and pseudo-nucleotide composition (pseTNC). peerj.com For instance, the Methylator model employed SVM to identify cytosine methylation in CpG dinucleotides using binary sparse encoding. peerj.commdpi.com Another predictor, iDNA-Methyl, also used SVM but incorporated pseTNC for sequence encoding. peerj.com
More recent machine learning models have explored different feature representations and algorithms to improve prediction accuracy. These include methods that utilize k-mer embeddings from DNA sequences, transforming sequences into a "linguistic system" for analysis with models like XGBoost, random forest, deep forest, and deep feedforward neural networks. peerj.com
Deep Learning Models for RNA this compound Site Identification
Deep learning models have shown significant promise in identifying 5mC sites in RNA, a more recent area of focus compared to DNA methylation. These models can automatically learn complex patterns from RNA sequences, often outperforming traditional machine learning methods, especially on larger datasets. imrpress.com
Several deep learning frameworks have been proposed for RNA m5C site prediction. Deepm5C is a hybrid framework that utilizes a stacking strategy to integrate the outputs of multiple baseline models, including variants of deep learning classifiers and conventional classifiers, trained with different feature encodings like one-hot, nucleotide chemical property (NCP), and nucleotide density (ND). imrpress.comnih.gov Deepm5C demonstrated improved performance compared to existing predictors on human RNA datasets, achieving high accuracy and Matthews correlation coefficient values in cross-validation and independent tests. nih.gov
Another deep learning approach, im5C-DSCGA, employs an improved densely connected convolutional network (DenseNet) and Convolutional Block Attention Module (CBAM) mechanisms to extract advanced local features from RNA sequences. imrpress.com It also utilizes bidirectional gated recurrent unit (BGRU) and Self-Attention mechanisms to capture long-term dependencies and extract global features. imrpress.com This ensemble learning approach, using multiple feature encoding methods, also showed strong performance on independent test datasets for human RNA m5C site identification. imrpress.com
Transformer-based models, initially popular in natural language processing, have also been adapted for predicting DNA and RNA modifications. BERT-5mC, a model based on the Bidirectional Encoder Representations from Transformers (BERT), has been proposed for predicting 5mC sites in DNA promoters. peerj.com By pre-training a domain-specific BERT model on human promoter sequences and then fine-tuning it on a 5mC dataset, BERT-5mC achieved high AUROC values, outperforming several state-of-the-art methods. peerj.com Similarly, DeepMethylation uses GloVe and a Transformer encoder for DNA methylation prediction, achieving high accuracy on a 5mC dataset. peerj.com
Mathematical and Computational Modeling of this compound Dynamics and Heterogeneity
Beyond static site prediction, mathematical and computational models are employed to understand the dynamic nature and heterogeneity of 5mC. DNA methylation is a highly dynamic process influenced by the balance between methylation by DNA methyltransferases (DNMTs) and demethylation mediated by TET enzymes. nih.govfrontiersin.org Mathematical models can help address variable methylation levels during development and explain cell-type epigenetic heterogeneity. nih.govfrontiersin.org
These models can infer DNA methylation and demethylation rates from average methylation levels in heterogeneous cell populations and tissues, overcoming limitations of bulk measurements. frontiersin.orgnih.gov Novel experimental methods combining single-cell sequencing with modeling and enzyme knock-outs have revealed dynamic methylation changes during early development. frontiersin.orgnih.gov Computational approaches, such as Methylation Class (MC) profiling, can analyze DNA methylation heterogeneity from bulk bisulfite sequencing data, identifying cell-to-cell differences as a prevalent contributor to this heterogeneity. oup.com MC profiling has been used to identify signatures of genomic imprinting and X inactivation. oup.com
Molecular Dynamics Simulations and Quantum Chemical Studies of this compound
Molecular dynamics (MD) simulations and quantum chemical studies provide insights into the structural, energetic, and reactive properties of 5mC at the atomic level. MD simulations model the behavior of atoms and molecules over time, providing detailed pictures of molecular interactions and dynamics. ebsco.com Quantum chemical calculations, often based on density functional theory (DFT), can provide accurate descriptions of electronic structure and reaction pathways. nih.gov
These computational techniques can be used to study the hydration of modified cytosines, including this compound, and their interactions with other molecules. researchgate.net Quantum mechanical calculations, sometimes combined with Monte Carlo simulations, have been used to study the hydrolytic deamination of this compound glycol, a derivative of 5mC. nih.gov These studies can provide insights into the stability and reaction mechanisms of 5mC and its derivatives, which is relevant for understanding mutational processes. nih.gov Ab initio quantum mechanical and free energy perturbation studies have also been applied to characterize the thermodynamic and conformational properties of 5mC-substituted oligomers in DNA triple helices, highlighting the effect of methylation on DNA structure and stability. acs.org QM/MM simulations, which combine quantum mechanics and molecular mechanics, are also used to study biochemical processes involving modified nucleotides. nih.gov
Bioinformatic Analysis of High-Throughput this compound Datasets
The advent of high-throughput sequencing technologies, such as bisulfite sequencing (BS-seq) and RNA-BisSeq, has generated vast amounts of data on 5mC profiles at single-base resolution. plos.orgnih.govwalshmedicalmedia.com Bioinformatic analysis is essential for processing, analyzing, and interpreting these large datasets. plos.orgwalshmedicalmedia.com
Bioinformatic tools are required for tasks such as read filtering, alignment to reference genomes, and accurate identification of methylcytosines from unconverted cytosines, which can be challenging due to sequencing errors, incomplete bisulfite conversion, and cellular heterogeneity. plos.orgwalshmedicalmedia.com Tools like BSMAP are used for aligning bisulfite-treated reads. plos.org Statistical methods, such as those based on binomial distribution or Bayesian frameworks, are employed to improve the accuracy of methylcytosine detection. plos.org Software tools like BiQ Analyzer HiMod have been developed for the analysis of locus-specific high-throughput DNA modification data, supporting different assay types and providing statistics and visualizations. oup.com
Databases integrating high-throughput sequencing data are also crucial resources for 5mC research. Databases like Sci-ModoM standardize and integrate epitranscriptome sequencing data, providing a unified repository for accessing and reusing data on RNA modifications, including m5C, across different datasets and technologies. oup.com Computational packages like Episo have been developed to quantify RNA m5C at the transcript isoform level from RNA-BisSeq data, allowing for the exploration of m5C distribution and potential function in splicing. nih.gov
5 Methylcytosine in Molecular Pathogenesis and Disease Mechanisms
Aberrant DNA Methylation Patterns in Disease States
The precise regulation of DNA methylation is crucial for normal cellular function, and its disruption is a hallmark of various diseases, including cancer. nih.govoup.com Alterations in the methylation landscape, specifically the distribution of 5-methylcytosine (5mC), can lead to profound changes in gene expression, contributing to disease initiation and progression. nih.govoup.com These aberrant patterns are not random; they often involve a paradoxical combination of genome-wide loss of methylation and localized increases at specific gene promoters.
Global Hypomethylation and Regional Hypermethylation in Pathological Conditions
In contrast, regional hypermethylation involves the targeted addition of methyl groups to CpG islands, which are CpG-rich regions often located in the promoter areas of genes. researchgate.net When this hypermethylation occurs at the promoters of tumor suppressor genes, it can lead to their transcriptional silencing, effectively removing the cell's natural brakes on proliferation and survival. nih.govnih.gov This targeted silencing of key regulatory genes is a fundamental mechanism in the development of many cancers. oup.com For instance, in colorectal cancer, global hypomethylation at LINE-1 sequences is observed alongside hypermethylation of promoter CpG islands of tumor suppressor genes. researchgate.net
These opposing methylation changes can be associated with different chromatin conformations. For example, in colorectal cancer, chromosomal instability (CIN) is linked to open chromatin and histone acetylation, while microsatellite instability (MSI) is associated with a more closed chromatin structure. nih.gov
Below is a table summarizing the general patterns of aberrant DNA methylation in cancer:
| Aberrant Methylation Pattern | Genomic Location | Consequence | Associated Pathologies |
| Global Hypomethylation | Repetitive DNA sequences (e.g., LINE-1, Alu) | Genomic instability, activation of oncogenes and transposable elements. mdpi.comresearchgate.net | Colorectal cancer, gastric cancer, head and neck cancer. nih.govnih.govresearchgate.net |
| Regional Hypermethylation | CpG islands in gene promoter regions | Transcriptional silencing of tumor suppressor genes. nih.govnih.gov | Breast cancer, pancreatic cancer, colorectal cancer, gastric cancer. nih.gov |
Role of Dysregulated Epigenetic Modifiers in Disease Development
The establishment and maintenance of proper 5mC patterns are orchestrated by a group of enzymes known as epigenetic modifiers. The dysregulation of these enzymes is a key driver of the aberrant methylation landscapes seen in various diseases. mdpi.comnih.gov
The primary enzymes responsible for DNA methylation are the DNA methyltransferases (DNMTs). frontiersin.org DNMT1 is responsible for maintaining methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in establishing new methylation patterns (de novo methylation). frontiersin.org Overexpression or aberrant activity of these enzymes can lead to the hypermethylation of tumor suppressor genes. nih.gov
Conversely, the ten-eleven translocation (TET) family of enzymes (TET1, TET2, and TET3) plays a crucial role in DNA demethylation by oxidizing 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and further derivatives. nih.gov Mutations or downregulation of TET enzymes can lead to a global decrease in 5hmC and a corresponding increase in 5mC at specific loci, contributing to the hypermethylation phenotype observed in many cancers. tandfonline.com For example, mutations in TET2 are frequently found in hematological malignancies. tandfonline.com
Histone methyltransferases (HMTs) and histone demethylases (HDMs) also play a critical, albeit indirect, role. mdpi.com Histone modifications can influence the accessibility of DNA to DNMTs and TET enzymes, thereby shaping the DNA methylation landscape. nih.gov Dysregulation of HMTs and HDMs, such as KMT2D and KDM2A, has been linked to various cancers by altering chromatin structure and gene activity. mdpi.com
The interplay between these epigenetic modifiers is complex, and their dysregulation can initiate and sustain the altered epigenetic states that drive disease. nih.gov
This compound and Neurological Disorders
Epigenetic modifications, particularly the methylation of cytosine to form this compound, are fundamental to the development and function of the central nervous system. nih.gov The dynamic nature of DNA methylation is essential for processes like neuronal differentiation, synaptic plasticity, and memory formation. wikipedia.org Consequently, dysregulation of 5mC patterns has been implicated in the pathogenesis of a range of neurological disorders, from neurodevelopmental conditions to neurodegenerative diseases. karger.combiomodal.com
Dysregulation in Neurodevelopmental Disorders
Neurodevelopmental disorders, such as Autism Spectrum Disorder (ASD), are characterized by alterations in brain development and function. nih.gov Emerging evidence suggests that aberrant 5mC and 5hmC patterns contribute to the molecular pathogenesis of these conditions. nih.govnih.gov
In ASD, studies have identified altered levels of 5mC and 5hmC at the promoters of genes that are crucial for neuronal function, particularly those expressed in GABAergic neurons. For instance, changes in the methylation status of the RELN gene, which is involved in neuronal migration, have been associated with ASD. mdpi.com Furthermore, the expression of key epigenetic regulators, such as TET1, can be altered in the brains of individuals with ASD. The protein MeCP2, which binds to methylated DNA, also plays a critical role; its dysregulation can affect gene transcription in the cerebellum of individuals with ASD. nih.gov Interestingly, dynamic changes in 5hmC have been observed to be age-dependent in ASD, with significant alterations found in younger individuals, suggesting a role in early neurodevelopment. nih.gov
Association with Neurodegenerative Diseases (e.g., Alzheimer's Disease)
In neurodegenerative diseases like Alzheimer's disease (AD), the epigenetic landscape of the aging brain undergoes significant changes. karger.com While the data on global 5mC levels in AD have been conflicting, alterations in its oxidized form, 5hmC, are more consistently observed. nih.gov 5hmC is particularly enriched in the brain, suggesting a unique and vital role in neuronal systems. biomodal.com
Several studies have reported a genome-wide reduction in 5hmC levels in the neurons of individuals with AD. biomodal.com This decrease in 5hmC has been linked to reduced activity of the TET enzymes. biomodal.com Overexpression of the catalytic domain of human TET in mouse models of AD has been shown to lessen the neurodegenerative process, including the accumulation of amyloid-beta plaques and hyperphosphorylated Tau protein. biomodal.com
Differentially hydroxymethylated regions have been identified within genes known to be associated with AD risk, such as RIN3 and PLCG2. nih.gov These epigenetic changes can explain a significant portion of the alterations in gene and protein expression observed in AD brains. biomodal.com For example, hypermethylation near the HTR2A gene has been linked to its downregulation in AD. biomodal.com These findings underscore the crucial role of 5mC and its derivatives in the pathology of Alzheimer's disease and highlight potential avenues for therapeutic intervention. biomodal.com
This compound in Hematological Malignancies
The pathogenesis of hematological malignancies is deeply intertwined with epigenetic dysregulation, where aberrant this compound patterns play a pivotal role. nih.govkarger.com These cancers, which affect the blood, bone marrow, and lymph nodes, often exhibit highly disrupted DNA methylation profiles. nih.gov This includes both global hypomethylation, which can lead to genomic instability, and locus-specific hypermethylation, which silences critical tumor suppressor genes. nih.gov
A central aspect of the disturbed epigenome in hematological cancers is the function of the TET family of enzymes, which are responsible for oxidizing 5mC to 5hmC. karger.com Mutations in TET2 are particularly common in myeloid malignancies such as myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). nih.gov These mutations often result in a significant reduction of 5hmC levels in the genome. nih.gov This loss of 5hmC is a hallmark of these diseases and is associated with altered gene expression that promotes malignant transformation. nih.gov For example, in CMML patients with TET2 mutations, there is an increase in hypomethylated regions at differentially methylated CpG sites. nih.gov
The DNA methyltransferases (DNMTs) are also key players in the development of hematological malignancies. nih.gov For instance, DNMT3A is essential for the proper differentiation of hematopoietic stem cells (HSCs). nih.gov Loss-of-function mutations in DNMT3A can lead to an aberrant methylation profile, with both increases and decreases in methylation at different loci. nih.gov This results in the upregulation of genes that maintain the multipotent state of HSCs and the downregulation of genes required for differentiation, a common feature of blood cancers. nih.gov
The following table details some of the key genes and their roles in hematological malignancies:
| Gene | Function | Role in Hematological Malignancies |
| TET2 | Catalyzes the conversion of 5mC to 5hmC. nih.gov | Frequently mutated in myeloid malignancies, leading to reduced 5hmC levels and altered gene expression. nih.gov Functions as a tumor suppressor. nih.gov |
| DNMT3A | A de novo DNA methyltransferase crucial for hematopoietic stem cell differentiation. nih.gov | Mutations lead to aberrant methylation patterns, impairing differentiation and promoting malignancy. nih.gov |
The success of hypomethylating agents like decitabine (B1684300) in treating certain hematological malignancies underscores the critical role of 5mC in these diseases and provides a strong rationale for the development of novel epigenetic therapies. karger.com
Advanced Research Concepts and Future Directions in 5 Methylcytosine Studies
Elucidating Tissue- and Cell Type-Specific 5-Methylcytosine Landscapes
A fundamental concept in epigenetics is that while the DNA sequence is generally uniform across all cells in an organism, the epigenetic patterns, particularly DNA methylation, are highly specific to each tissue and cell type. nih.govresearchgate.net These distinct this compound "landscapes" are critical for establishing and maintaining cellular identity and function. nih.govnih.gov
Future research is focused on creating comprehensive, high-resolution maps of these methylomes for every cell type in an organism. Studies have already demonstrated that unique DNA methylation patterns can distinguish between different cell lineages, such as various subpopulations of mammary epithelial cells or different types of neurons. nih.govnih.gov For instance, in the human brain, GABAergic, glutamatergic, and Purkinje neurons exhibit substantial differences in their CG-differentially methylated regions (DMRs), which are associated with the functional characteristics of these neuronal subtypes. nih.gov Similarly, analysis of normal human mammary epithelium has revealed discrete methylation patterns that correlate with the differentiation state of the cells. nih.gov
These tissue-specific methylation signatures are not merely descriptive; they have significant functional implications. The variability in methylation at gene promoters is tissue-specific, and the most stably methylated promoters are often associated with genes critical for that tissue's specific function. frontiersin.org Disruptions in these carefully regulated patterns are linked to various diseases, and researchers are exploring the use of these tissue-specific signatures as biomarkers for diagnosis and monitoring. frontiersin.orgmdpi.com
| Tissue/Cell Type | Key Research Findings on this compound Patterns | Associated Functions/Implications |
|---|---|---|
| Human Breast Epithelium | Discrete methylation patterns distinguish subpopulations of cells (e.g., CD44+ vs. CD24+), correlating with differentiation states. nih.gov | Regulation of mammary epithelial cell phenotypes; similarities to epigenetic programs in stem cells. nih.gov |
| Neurons (GABAergic, Glutamatergic, Purkinje) | Cell-type-specific CG-differentially methylated regions (DMRs) are prominent, with glutamatergic neurons showing significant hypomethylation. nih.gov | Associated with neuronal diversity and function; disruption linked to neurodevelopmental disorders like Rett syndrome. nih.gov |
| Pancreatic β-cells | Identification of 65 hypomethylated genes specific to β-cells when compared to 28 other tissue/cell types. mdpi.com | Potential for developing biomarkers for monitoring diabetes. mdpi.com |
| Multiple Healthy Tissues | Promoter methylation variability is tissue-specific, with stable promoters linked to genes essential for tissue function. frontiersin.org | Provides a basis for distinguishing between healthy and diseased tissues by analyzing methylation variability. frontiersin.org |
Integration of Multi-Omics Data for Comprehensive Epigenetic Profiling
To fully comprehend the role of this compound, it is essential to study it within the broader context of the entire cellular machinery. The integration of multi-omics data—combining methylomics with genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level view of gene regulation. animbiosci.orgkoreascience.krnih.gov
This integrative approach allows researchers to move beyond simple correlations and uncover the complex interplay between different molecular layers. nih.gov For example, by combining methylome data (from methods like whole-genome bisulfite sequencing) with transcriptome data (from RNA-seq), scientists can directly assess how changes in DNA methylation at a specific gene promoter affect that gene's expression level. animbiosci.orgcd-genomics.com
Key strategies for multi-omics integration in epigenetic research include:
Correlation Analysis: Identifying statistical relationships between different data types, such as correlating methylation levels with gene expression or protein abundance. cd-genomics.com
Network Modeling: Constructing regulatory networks that depict how changes in the epigenome can cascade through the transcriptome and proteome to ultimately affect cellular phenotype.
Integrative Clustering: Identifying novel subtypes of diseases, like cancer, by clustering patients based on combined data from their genome, epigenome, and transcriptome, which can lead to more precise diagnostics and therapies. nih.gov
The Cancer Genome Atlas (TCGA) is a prime example of a large-scale project that has successfully used a multi-omics approach to generate comprehensive molecular profiles of various cancers, revealing new insights into the genetic and epigenetic drivers of these diseases. nih.gov Future research will increasingly rely on these integrative strategies to unravel the complex mechanisms underlying various biological processes and diseases. animbiosci.orgcd-genomics.com
| Omics Type | Data Provided | Contribution to Comprehensive Epigenetic Profiling |
|---|---|---|
| Genomics | DNA sequence, mutations, copy number variations (CNVs). | Provides the underlying genetic context for epigenetic modifications. |
| Epigenomics (Methylomics) | DNA methylation (5mC), hydroxymethylation (5hmC), histone modifications, chromatin accessibility. cd-genomics.com | Directly measures the epigenetic marks that regulate gene potential. |
| Transcriptomics | Gene expression levels (mRNA, non-coding RNA). cd-genomics.com | Reveals the functional output of epigenetic regulation on gene activity. animbiosci.org |
| Proteomics | Protein expression, modifications, and interactions. | Shows the downstream consequences of epigenetic and transcriptional changes at the functional protein level. |
| Metabolomics | Levels of small molecule metabolites. | Can reflect the metabolic state of the cell, which can influence epigenetic enzymes (e.g., availability of methyl donors). |
Development of Advanced Methodologies for Single-Molecule and Single-Cell Analysis
A significant limitation of traditional "bulk" methods for studying DNA methylation is that they provide an average measurement from a large population of cells. This can obscure important differences between individual cells, which is particularly relevant in heterogeneous tissues like the brain or in tumors. oup.com To overcome this, the field is rapidly developing and refining methods for analyzing this compound at the single-cell and even single-molecule level.
These advanced methodologies are revolutionizing our understanding of epigenetic heterogeneity. Key technologies include:
Single-Cell Bisulfite Sequencing (scBS-seq): This was one of the first methods developed for genome-wide methylation profiling in a single cell. It involves treating the DNA from an individual cell with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) (read as thymine (B56734) during sequencing), while 5-methylcytosines remain unchanged. ru.nlnih.gov
Single-Cell Reduced Representation Bisulfite Sequencing (scRRBS): A more cost-effective approach that enriches for CpG-dense regions of the genome using restriction enzymes before bisulfite sequencing. ru.nlnih.gov
Nanopore Sequencing: This single-molecule technique involves passing a strand of DNA through a tiny protein pore (nanopore). As the DNA moves through, it disrupts an ionic current, and these disruptions are sensitive to the identity of the bases, including modified ones like 5mC and 5hmC. pnas.orgcd-genomics.com This method has the advantage of directly detecting modifications on native, unamplified DNA. pnas.org
Enzymatic-Based Methods: Newer techniques are emerging that use enzymes instead of harsh bisulfite treatment to differentiate between cytosine and this compound, which can help to reduce DNA degradation. nih.gov
These methods allow researchers to map methylation patterns in rare cell types, reconstruct developmental lineages, and understand the epigenetic variability within a seemingly uniform cell population. oup.comru.nl
| Methodology | Principle | Advantages | Limitations |
|---|---|---|---|
| Single-Cell WGBS (scWGBS) | Whole-genome bisulfite sequencing of a single cell's DNA. nih.gov | Provides comprehensive, genome-wide coverage of CpG sites. nih.gov | High cost; data can be sparse due to DNA loss during processing. oup.com |
| Single-Cell RRBS (scRRBS) | Uses methylation-insensitive restriction enzymes (e.g., MspI) to enrich for CpG-rich regions before bisulfite sequencing. ru.nlnih.gov | More cost-effective; targets functionally important genomic regions (promoters, CpG islands). ru.nl | Limited genomic coverage; does not assess methylation in CpG-poor regions. nih.gov |
| Nanopore Sequencing | A single DNA strand is passed through a protein nanopore; changes in ion current reveal the base sequence, including modifications. pnas.orgcd-genomics.com | Direct detection of 5mC on native DNA without bisulfite conversion or PCR amplification; allows for long reads. cd-genomics.com | Requires high coverage for accurate 5mC detection in some contexts; analysis of raw signal data is complex. cd-genomics.com |
| Restriction Enzyme-Based Assays (e.g., SCRAM, scCGI-seq) | Use methylation-sensitive restriction enzymes to digest DNA at unmethylated sites, followed by amplification and analysis. nih.gov | Can be very cost-effective and suitable for high-throughput analysis of specific loci. nih.govoup.com | Typically provides information for a limited number of CpG sites or regions. nih.gov |
Exploration of Environmental Influences on this compound Patterns
The epigenome is not static; it is a dynamic interface between our genes and the environment. epigentek.com A growing body of research demonstrates that a wide range of environmental factors can influence DNA methylation patterns, potentially leading to long-term changes in gene expression and health outcomes. epigentek.comnih.gov
This area of study, known as environmental epigenetics, is a major focus for future research. The goal is to understand how specific exposures can leave an epigenetic mark on the genome. Some of the key environmental influences being investigated include:
Diet and Nutrition: Nutrients involved in one-carbon metabolism, such as folic acid and vitamin B12, are crucial for providing the methyl groups used in the DNA methylation reaction. nih.gov Studies have shown that maternal diet can alter the DNA methylation patterns in offspring, and dietary factors like high-fat diets or specific fatty acids can impact methylation throughout life. nih.govbiomodal.com
Chemicals and Toxins: Exposure to environmental toxins, including heavy metals (like cadmium and arsenic), air pollutants, and endocrine-disrupting chemicals (like bisphenol A), has been linked to aberrant DNA methylation patterns. epigentek.combiomodal.com These changes can affect genes involved in inflammation, immune response, and cancer pathways. epigentek.com
Lifestyle and Stress: Lifestyle factors such as physical activity, smoking, and alcohol consumption can induce changes in DNA methylation. nih.gov Psychological stress has also been shown to alter methylation, particularly in genes related to the stress response. epigentek.com
Understanding these gene-environment interactions is critical for public health. It may help explain the mechanisms behind many complex diseases and could lead to new strategies for prevention and intervention based on lifestyle and environmental modifications. nih.govbiomodal.com
| Environmental Factor | Observed Effects on this compound | Potential Health Implications |
|---|---|---|
| Diet (e.g., high-fat, nutrient deficiencies) | Alters DNA methylation in genes related to metabolic processes. nih.gov | Can affect insulin (B600854) sensitivity, fat storage, and risk for metabolic diseases. |
| Environmental Toxins (e.g., heavy metals, air pollution, BPA) | Induces changes in methylation patterns, often affecting genes involved in inflammation, immune response, and development. epigentek.combiomodal.com | Increased risk for various cancers, cardiovascular and respiratory diseases. epigentek.com |
| Psychological Stress | Can alter methylation in genes related to the stress response (e.g., glucocorticoid receptor gene). epigentek.com | May contribute to altered stress hormone signaling and mood disorders. epigentek.com |
| Physical Activity | Promotes healthy DNA methylation patterns, particularly in genes related to inflammation and metabolism. nih.gov | Offers protective benefits against chronic diseases. epigentek.com |
| Smoking and Alcohol | Associated with widespread changes in DNA methylation patterns. nih.gov | Contributes to the morbidity and mortality associated with these lifestyle choices. nih.gov |
Identification of Novel this compound Regulators and Effectors
The biological consequences of this compound are mediated by proteins that can "write," "erase," or "read" this epigenetic mark. While the core "writers" (DNMTs) and "erasers" (TET enzymes, which initiate demethylation) are known, research is actively seeking to identify and characterize the full complement of proteins that regulate and interpret methylation patterns.
Regulators ("Writers" and "Erasers"): Future research will focus on identifying novel factors that modulate the activity and targeting of DNMTs and TET enzymes. This includes searching for new protein interaction partners, non-coding RNAs, and metabolites that can influence the placement and removal of 5mC. Understanding this regulatory network is key to deciphering how methylation patterns are dynamically controlled.
Effectors ("Readers"): These are proteins that contain specific domains (like the methyl-CpG-binding domain, MBD) that allow them to recognize and bind to methylated DNA. This binding is a crucial step in translating the epigenetic mark into a functional outcome, such as recruiting other proteins to silence gene expression. While several "reader" proteins are known, it is likely that more exist with diverse functions. Identifying these novel effectors and understanding how they interpret the "methyl-code" is a critical frontier. This will help to explain the precise molecular mechanisms by which 5mC influences chromatin structure and transcription.
The discovery of new regulators and effectors will provide a more complete picture of the DNA methylation system and may reveal new targets for therapeutic intervention in diseases characterized by epigenetic dysregulation.
Elucidation of 5-Hydroxymethylcytosine (B124674) Functions Independent of Demethylation Pathways
For a long time, 5-hydroxymethylcytosine (5hmC), which is formed by the oxidation of 5mC by TET enzymes, was viewed primarily as a transient intermediate in the process of DNA demethylation. nih.govresearchgate.net However, a paradigm shift is occurring as evidence mounts that 5hmC is also a stable epigenetic mark in its own right, with distinct functions that are independent of the demethylation pathway. nih.govnih.gov
A key area for future research is to fully elucidate these independent roles. This is particularly important in the brain, where 5hmC is found at remarkably high levels. youtube.com Unlike 5mC, which is generally associated with gene silencing, 5hmC is often enriched in the bodies of active genes and at regulatory elements like enhancers, where it is correlated with increased gene expression. researchgate.netnih.govepigenie.com
Key research directions include:
Mapping 5hmC Landscapes: Just as with 5mC, researchers are generating high-resolution, tissue-specific maps of 5hmC. These studies have revealed that 5hmC patterns are highly dynamic during development and are distinct for different cell types, suggesting a role in establishing and maintaining cell identity. researchgate.netnih.govrepec.org
Identifying 5hmC-Specific "Readers": Scientists are searching for proteins that specifically recognize and bind to 5hmC, but not 5mC. The identification of such "readers" would provide direct evidence for 5hmC-specific downstream pathways and functions.
Investigating its Role in Disease: Altered 5hmC levels have been observed in various cancers and neurological disorders. nih.govwikipedia.org Future work will aim to determine whether these changes are a cause or a consequence of the disease and whether 5hmC could serve as a unique biomarker. nih.gov
Distinguishing the functions of 5hmC from those of 5mC is crucial for a complete understanding of epigenetic regulation. epigenie.comnih.gov The development of new technologies that can simultaneously map both modifications at single-cell resolution is a critical step toward achieving this goal. epigenie.com
| Feature | This compound (5mC) | 5-Hydroxymethylcytosine (5hmC) |
|---|---|---|
| Formation | Addition of a methyl group to cytosine by DNMTs. epigentek.com | Oxidation of 5mC by TET enzymes. nih.gov |
| Primary Genomic Location | Often found at CpG islands in gene promoters, repetitive elements. nih.gov | Enriched in gene bodies and enhancers of actively transcribed genes. researchgate.netnih.gov |
| Correlation with Gene Expression | Generally associated with transcriptional repression when located at promoters. epigentek.com | Generally associated with active gene expression. epigenie.com |
| Role in Demethylation | The substrate for the demethylation pathway. | An intermediate in active demethylation, but also a stable mark. nih.gov |
| Abundance | The most common epigenetic mark in mammals. | Less abundant than 5mC overall, but highly enriched in certain tissues like the brain. youtube.com |
Development of Targeted Epigenetic Modulation Strategies for Research Tools
The ability to precisely manipulate this compound (5mC) patterns at specific genomic loci is a powerful tool for dissecting the causal relationship between DNA methylation and gene expression, as well as for developing potential therapeutic strategies. nih.gov This has led to the development of sophisticated epigenetic editing technologies that combine programmable DNA-binding domains with enzymatic effectors that can add or remove methylation marks. These tools allow researchers to move beyond correlational studies and actively investigate the functional consequences of 5mC at specific sites in the genome.
The core principle behind these strategies involves fusing a DNA-binding platform, such as Zinc Finger Proteins (ZFPs), Transcription Activator-Like Effectors (TALEs), or the CRISPR-Cas9 system, to an effector domain with methyltransferase or demethylase activity. researchgate.netnih.gov This targeted delivery system enables the precise modulation of the methylation status of specific CpG sites, promoters, or other regulatory regions.
One of the most widely used platforms for targeted epigenetic modulation is the CRISPR-Cas9 system, adapted for this purpose by using a catalytically inactive form of Cas9 (dCas9). tandfonline.com The dCas9 protein retains its ability to be guided by a single-guide RNA (sgRNA) to a specific genomic location but does not cleave the DNA. By fusing dCas9 to the catalytic domain of a DNA methyltransferase (DNMT), such as DNMT3A, researchers can induce targeted DNA methylation at specific loci. oup.comoup.comnih.gov This approach has been successfully used to silence gene expression by methylating promoter regions. oup.com
Conversely, to achieve targeted demethylation, dCas9 can be fused to the catalytic domain of a Ten-Eleven Translocation (TET) enzyme, such as TET1. nih.govaddgene.org TET enzymes catalyze the oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), which is an intermediate in the DNA demethylation pathway. nih.govnih.gov This targeted demethylation can lead to the reactivation of previously silenced genes. nih.govharvard.edu
Beyond the dCas9-TET system, researchers have explored other strategies for active demethylation. For instance, fusing dCas9 to the plant-derived this compound DNA glycosylase ROS1 has been shown to induce replication-independent demethylation and reactivate methylation-silenced genes. uco.esresearchgate.netnih.gov
To enhance the efficiency and specificity of these tools, more advanced systems have been developed. The dCas9-SunTag system, for example, allows for the recruitment of multiple copies of an effector enzyme to a target locus, amplifying the epigenetic editing effect. nih.gov This modular system has been shown to achieve precise DNA methylation with minimal off-target effects compared to direct fusion constructs. nih.gov
Zinc Finger Proteins (ZFPs) and Transcription Activator-Like Effectors (TALEs) represent earlier generations of programmable DNA-binding domains that have also been successfully employed for targeted epigenetic modulation. researchgate.netnih.gov ZFPs can be engineered to recognize specific DNA sequences and have been fused to DNMTs or TET enzymes to induce targeted methylation or demethylation, respectively. nih.govresearchgate.netnih.gov Similarly, TALEs, which offer a more straightforward design for DNA recognition, have been fused with the TET1 hydroxylase catalytic domain for efficient targeted demethylation and gene activation. nih.govharvard.edu
The development of these targeted epigenetic modulation strategies has provided researchers with a powerful toolkit to investigate the functional role of this compound in a locus-specific manner. These tools are instrumental in advancing our understanding of epigenetic regulation in health and disease.
| Targeting Platform | Effector Domain | Modulation | Key Research Findings |
| CRISPR-dCas9 | DNMT3A | Methylation | Successfully induced targeted CpG methylation in a ~35 bp wide region, leading to the repression of target genes like BACH2 and IL6ST. oup.com A dCas9-Dnmt3a-Dnmt3L fusion showed even more efficient and widespread DNA methylation. oup.com |
| CRISPR-dCas9 | TET1 catalytic domain | Demethylation | Fusions of dCas9 to the TET1 catalytic domain can induce targeted demethylation and reactivate epigenetically silenced genes. nih.govaddgene.org |
| CRISPR-dCas9 | ROS1 (5-meC DNA glycosylase) | Demethylation | The dCas9-ROS1 fusion was able to reactivate methylation-silenced genes and induce partial demethylation in a replication-independent manner, proving to be a valuable addition to the epigenetic editing toolbox. uco.esresearchgate.netnih.gov |
| dCas9-SunTag | DNMT3A | Methylation | This modular system allows for the recruitment of multiple DNMT3A catalytic domains, resulting in highly specific and efficient DNA methylation with minimal off-target effects compared to direct dCas9-DNMT3A fusions. nih.gov |
| Zinc Finger Proteins (ZFPs) | DNMT3A/DNMT1 | Methylation | Fusions of ZFPs to DNMTs have been used to induce site-specific DNA methylation, for example, at the PD-L1 promoter to inhibit its expression. nih.gov Engineered ZF repressors were found to be more potent in silencing Pcsk9 than dCas9- or TALE-based repressors. nih.gov |
| Zinc Finger Proteins (ZFPs) | TET enzymes | Demethylation | ZFPs fused to TET enzymes can induce active DNA demethylation at targeted CpG sites. For instance, ZF-TET2 fusions were shown to demethylate the promoters of ICAM-1 and EpCAM. nih.gov |
| Transcription Activator-Like Effectors (TALEs) | TET1 catalytic domain | Demethylation | TALE-TET1 fusions have been demonstrated to efficiently demethylate specific CpGs in human cells, leading to substantial increases in the expression of endogenous genes like KLF4. nih.gov |
Q & A
Basic Research Questions
Q. What are the most reliable methods for detecting 5-methylcytosine in genomic DNA, and how do researchers mitigate potential artifacts?
- Methodological Answer : Bisulfite sequencing remains the gold standard for 5mC detection. This method exploits the differential reactivity of cytosine (converted to uracil) and 5mC (unmodified) under bisulfite treatment, followed by PCR amplification and sequencing . However, bisulfite conversion can degrade DNA and introduce false positives due to incomplete conversion. To address this, controls such as in vitro methylated DNA and spike-in unmethylated sequences are used to validate conversion efficiency . Alternative methods like methylated DNA immunoprecipitation (MeDIP) or nanopore sequencing (which detects 5mC via current signatures) offer non-destructive alternatives but require rigorous calibration for specificity .
Q. How does 5mC contribute to transcriptional regulation in mammalian genomes?
- Methodological Answer : 5mC predominantly silences transcription by recruiting methyl-binding proteins (e.g., MECP2) that block transcription factor access or recruit histone deacetylases (HDACs). To study this, chromatin immunoprecipitation (ChIP-seq) combined with methylation-specific PCR can map 5mC-enriched regions (e.g., promoters, transposons) and correlate them with gene expression data . For example, global demethylation in Dnmt1 knockout mice leads to transposon activation and genomic instability, underscoring 5mC's role in maintaining heterochromatin .
Advanced Research Questions
Q. How do researchers resolve contradictions in 5mC distribution patterns across different genomic regions and cell types?
- Methodological Answer : Discrepancies often arise from methodological biases (e.g., bisulfite sequencing’s inability to distinguish 5mC from 5-hydroxymethylcytosine (5hmC)). To address this, oxidative bisulfite sequencing (oxBS-seq) or TET-assisted bisulfite sequencing (TAB-seq) can differentiate 5mC from oxidized derivatives . For example, TET1 converts 5mC to 5hmC in embryonic stem cells, and failure to account for this oxidation state leads to misinterpretation of methylation dynamics in differentiation studies .
Q. What experimental approaches are used to study 5mC in RNA, and how does its function differ from DNA methylation?
- Methodological Answer : RNA bisulfite sequencing, adapted from DNA protocols, identifies 5mC in RNA by treating RNA with bisulfite and sequencing cDNA. This method revealed 10,275 5mC sites in human mRNAs and non-coding RNAs, enriched in untranslated regions (UTRs) and Argonaute-binding regions, suggesting roles in translation regulation . NSUN2 and TRDMT1 methyltransferases are key enzymes, validated via RNAi knockdown and mass spectrometry . Unlike DNA methylation, RNA 5mC may stabilize secondary structures or modulate RNA-protein interactions .
Q. How do DNA repair pathways interact with 5mC to prevent mutagenesis (e.g., deamination-induced C→T transitions)?
- Methodological Answer : 5mC deamination generates thymine, creating G:T mismatches. The MutSα component of mismatch repair (MMR) recognizes these mismatches and initiates repair. Researchers use in vitro repair assays with synthetic mismatched substrates and CRISPR-Cas9 knockouts (e.g., MSH2 deletions) to demonstrate that MMR deficiency increases somatic mutations at CpG sites . Epigenetic profiling of MMR-deficient cancers shows elevated C→T mutations in 5mC-rich regions .
Q. What advanced sequencing technologies improve resolution and throughput in 5mC mapping?
- Methodological Answer : Single-molecule nanopore sequencing (e.g., Oxford Nanopore) detects 5mC without bisulfite conversion by analyzing current deviations as methylated DNA passes through the pore. This method achieves >90% concordance with bisulfite sequencing and preserves long-read context, enabling haplotype-specific methylation analysis . For genome-wide studies, reduced representation bisulfite sequencing (RRBS) or whole-genome bisulfite sequencing (WGBS) are paired with bioinformatics tools like Bismark or MethylKit to analyze methylation patterns at single-base resolution .
Controversies and Emerging Directions
Q. How do researchers reconcile the paradox of 5mC’s genomic distribution (e.g., promoter silencing vs. gene body methylation)?
- Methodological Answer : While promoter 5mC correlates with repression, gene body methylation is associated with active transcription. Integrative studies using ChIP-seq (H3K36me3, RNA Pol II) and methylation-sensitive restriction enzymes suggest gene body 5mC may suppress intragenic transcription or regulate splicing . For example, DNMT3B knockout models show aberrant splicing events linked to loss of intragenic methylation .
Q. What experimental strategies address the dynamic interplay between 5mC oxidation (e.g., TET enzymes) and de novo methylation (e.g., DNMT3A/B)?
- Methodological Answer : Time-course experiments with inhibitors (e.g., 2-oxoglutarate analogs for TET inhibition) or CRISPR-dCas9 fusions (targeting TET/DNMTs to specific loci) reveal kinetic competition between oxidation and methylation. For instance, in embryonic stem cells, TET1 depletion increases 5mC at pluripotency genes, while DNMT3A overexpression erases 5hmC marks .
Data Integration and Multi-Omics Approaches
Q. How can multi-omics datasets resolve conflicting roles of 5mC in cancer and development?
- Methodological Answer : Integrating WGBS, RNA-seq, and ATAC-seq data identifies context-dependent 5mC effects. For example, in IDH1-mutant gliomas, 5hmC loss correlates with hypermethylation at enhancers but hypomethylation at repetitive elements. Machine learning models (e.g., random forests) prioritize driver methylation events by correlating 5mC changes with chromatin accessibility and gene expression .
Key Methodological Challenges
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
